CLM3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]-1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5/c1-16(18-10-6-3-7-11-18)25-20-19-14-24-26(21(19)23-15-22-20)13-12-17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,22,23,25)/t16-/m1/s1 |
InChI Key |
JYWCCUAHWOZSAU-MRXNPFEDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CLM3: A Multitargeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLM3 is a pyrazolo[3,4-d]pyrimidine-based compound that has emerged as a promising multi-target tyrosine kinase inhibitor with significant anti-tumor and anti-angiogenic properties.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key findings from preclinical studies. It is designed to offer a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: Multi-Target Kinase Inhibition
This compound exerts its therapeutic effects by simultaneously targeting several key tyrosine kinases that are critical for tumor growth, proliferation, and angiogenesis. The primary targets of this compound include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR) : By inhibiting VEGFR, this compound disrupts the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2]
-
Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR by this compound interferes with signaling pathways that control cell proliferation, survival, and migration in cancer cells.[1][2]
-
RET Tyrosine Kinase : this compound also targets the RET tyrosine kinase, a known driver in certain types of cancers, including thyroid carcinoma.
This multi-targeted approach allows this compound to attack cancer through multiple, synergistic pathways, potentially overcoming resistance mechanisms associated with single-target therapies.
Downstream Signaling Pathway Inhibition
The inhibition of its primary kinase targets by this compound leads to the modulation of key downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the phosphorylation of:
-
AKT : A central protein kinase that regulates cell survival, proliferation, and metabolism.
-
ERK1/2 (Extracellular signal-regulated kinases 1 and 2) : Key components of the MAPK signaling pathway that control cell division and differentiation.
Furthermore, the inhibition of these pathways results in the downregulation of Cyclin D1 , a critical protein for cell cycle progression.
Caption: this compound inhibits multiple receptor tyrosine kinases, leading to the suppression of downstream pro-survival pathways and resulting in anti-cancer effects.
Cellular and In Vivo Effects
The molecular mechanism of this compound translates into significant anti-cancer activity at both the cellular and whole-organism levels.
In Vitro Effects:
-
Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including those from anaplastic thyroid cancer.
-
Induction of Apoptosis : The compound effectively induces programmed cell death (apoptosis) in cancer cells in a dose-dependent manner.
-
Inhibition of Migration and Invasion : this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.
In Vivo Effects:
-
Tumor Growth Inhibition : In animal models, administration of this compound has led to a significant inhibition of tumor growth.
-
Anti-Angiogenic Activity : this compound treatment in vivo has been shown to decrease the expression of VEGF-A and reduce microvessel density in tumor tissues, confirming its anti-angiogenic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Anaplastic Thyroid Cancer (ATC) Cells
| Cell Line | Assay | Concentration (µM) | Effect | Statistical Significance |
| Primary ATC Cells | Proliferation | 5, 10, 30, 50 | Significant Reduction | P < 0.01 |
| Primary ATC Cells | Apoptosis | Dose-dependent | Increased Apoptosis | P < 0.001 |
| Primary ATC Cells | Migration | Not Specified | Inhibition | P < 0.01 |
| Primary ATC Cells | Invasion | Not Specified | Inhibition | P < 0.001 |
| 8305C, AF | Proliferation | 1, 5, 10, 30, 50, 100 | Significant Inhibition | Not Specified |
| 8305C, AF | Apoptosis | Not Specified | Induction | Not Specified |
Data extracted from Antonelli et al., 2014.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome |
| CD nu/nu mice | AF (Anaplastic Thyroid Cancer) | This compound (50 mg/kg per day) | Significant inhibition of tumor growth |
Data extracted from Antonelli et al., 2014.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Proliferation Assay
-
Principle : To quantify the effect of this compound on the growth of cancer cells.
-
Methodology :
-
Cancer cells (e.g., 8305C, AF) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of this compound (e.g., 1, 5, 10, 30, 50, 100 µM) or vehicle control for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
The absorbance is measured, and the percentage of cell proliferation is calculated relative to the vehicle-treated control.
-
Apoptosis Assay
-
Principle : To determine the ability of this compound to induce programmed cell death.
-
Methodology :
-
Cells are treated with different concentrations of this compound for a defined time.
-
Apoptosis can be quantified using several methods, including:
-
Annexin V/Propidium Iodide (PI) Staining : Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Caspase Activity Assays : The activity of key executioner caspases (e.g., caspase-3, -7) is measured using a luminometric or colorimetric assay.
-
-
The percentage of apoptotic cells is determined for each treatment group.
-
Western Blot Analysis for Protein Phosphorylation
-
Principle : To detect the phosphorylation status of key signaling proteins (e.g., EGFR, AKT, ERK1/2) following this compound treatment.
-
Methodology :
-
Cancer cells are treated with this compound for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-AKT, p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are also measured as a loading control.
-
Caption: A generalized workflow for the preclinical evaluation of the this compound compound.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-cancer activity in preclinical models of anaplastic thyroid cancer. Its mechanism of action involves the direct inhibition of key receptor tyrosine kinases (VEGFR, EGFR, RET), leading to the suppression of critical downstream signaling pathways (AKT, ERK1/2) and ultimately resulting in the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. The data presented in this guide underscore the potential of this compound as a therapeutic candidate and provide a solid foundation for its further clinical evaluation.
References
A Technical Guide to the Discovery and Synthesis of Therapeutic Modulators for CLN3 Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the discovery and synthesis of therapeutic agents targeting the CLN3 protein, which is implicated in juvenile neuronal ceroid lipofuscinosis (JNCL), also known as Batten disease. It is important to note that the query "CLM3 inhibitor" is likely a typographical error for "CLN3 inhibitor." CLN3 is a multi-pass transmembrane protein whose precise function remains largely elusive, presenting a significant challenge for the rational design of direct inhibitors.[1] Consequently, the current research landscape is focused on identifying therapeutic modulators that can ameliorate the cellular pathology associated with CLN3 dysfunction rather than directly inhibiting the protein.
Mutations in the CLN3 gene lead to the accumulation of autofluorescent storage material within lysosomes, resulting in progressive neurodegeneration.[2][3] This guide provides an in-depth overview of the prevailing therapeutic strategies, key signaling pathways involving CLN3, detailed experimental protocols for screening potential therapeutic compounds, and a summary of the current state of drug discovery for this devastating pediatric neurodegenerative disorder.
Therapeutic Strategies for CLN3 Disease
The development of therapies for CLN3 disease is multifaceted, exploring various approaches to counteract the effects of the mutated protein. The primary strategies include:
-
Drug Repurposing: Investigating existing FDA-approved drugs for their potential to modulate pathways affected by CLN3 deficiency. This approach offers a faster route to clinical trials.
-
Phenotypic Screening: Utilizing high-throughput screening of small molecule libraries in patient-derived cellular models to identify compounds that can reverse disease-related phenotypes.
-
Gene Therapy: Introducing a functional copy of the CLN3 gene to compensate for the mutated version, often using adeno-associated virus (AAV) vectors.[4][5]
-
Antisense Oligonucleotides (ASOs): Using synthetic nucleic acid sequences to modulate the splicing of CLN3 pre-mRNA to produce a more functional protein.
-
Modulation of Downstream Pathways: Targeting cellular processes that are dysregulated due to CLN3 dysfunction, such as apoptosis, autophagy, and calcium homeostasis.
Signaling Pathways and Cellular Functions of CLN3
A comprehensive understanding of the signaling pathways involving CLN3 is crucial for identifying potential therapeutic targets. CLN3 is implicated in a variety of cellular processes, primarily related to endosomal and lysosomal function.
Post-Golgi Trafficking and Lysosomal Function
CLN3 plays a critical role in the trafficking of proteins from the trans-Golgi network to endosomes and lysosomes. It is involved in the proper sorting of lysosomal enzymes and the maintenance of lysosomal pH. Mutations in CLN3 disrupt these processes, leading to the accumulation of undigested material.
References
- 1. CLN3, the protein associated with batten disease: structure, function and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic screening of small molecules for the treatment of CLN3 Batten disease - American Chemical Society [acs.digitellinc.com]
- 3. Therapeutic landscape for Batten disease: current treatments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondbatten.org [beyondbatten.org]
- 5. Gene therapy to treat CLN3 disease neuromuscular manifestations | BioWorld [bioworld.com]
The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Their Application in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in modern oncology drug discovery. Its resemblance to the endogenous purine (B94841) ring allows it to function as a versatile ATP-competitive inhibitor for a range of protein kinases implicated in cancer progression.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key pyrazolo[3,4-d]pyrimidine derivatives, offering a valuable resource for researchers in the field.
Core Synthesis Strategies
The synthesis of the pyrazolo[3,4-d]pyrimidine core generally involves the construction of a substituted pyrazole (B372694) ring followed by annulation of the pyrimidine (B1678525) ring. A common route starts with the cyclization of a cyano-ester with a hydrazine (B178648) derivative to form an aminopyrazole carboxylate.[9] This intermediate then undergoes cyclization with formamide (B127407) or a similar reagent to yield the pyrazolo[3,4-d]pyrimidinone core.[9] Subsequent chlorination, often with phosphorus oxychloride, provides a key intermediate that can be further functionalized through nucleophilic substitution to introduce various side chains, enabling the exploration of structure-activity relationships (SAR).[9][10]
Key Oncological Targets and Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of kinases crucial for tumor growth and survival. These include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[1][5][11][12][13][14][15][16][17][18]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[19][20][21] Pyrazolo[3,4-d]pyrimidines have been successfully developed as CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[1][6][19][22]
Table 1: Preclinical Activity of Representative Pyrazolo[3,4-d]pyrimidine CDK Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | HCT-116 | 0.057 ± 0.003 | [1] |
| Compound 13 | CDK2/cyclin A2 | HCT-116 | 0.081 ± 0.004 | [1] |
| Compound 15 | CDK2/cyclin A2 | HCT-116 | 0.119 ± 0.007 | [1] |
| Sorafenib (Control) | - | HCT-116 | 0.184 ± 0.01 | [1] |
| Compound 15 | CDK2/cyclin A2 | MCF-7 | Not Reported | [19] |
| Compound 15 | CDK2/cyclin A2 | HepG-2 | Not Reported | [19] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[17] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[5][11][14][20][23]
Table 2: Preclinical Activity of Representative Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 12b | EGFRWT | A549 | 8.21 | [11] |
| Compound 12b | EGFRWT | HCT-116 | 19.56 | [11] |
| Compound 12b | EGFRWT | - | 0.016 (enzymatic) | [11] |
| Compound 12b | EGFRT790M | - | 0.236 (enzymatic) | [11] |
| Erlotinib (Control) | EGFRWT | - | 0.006 (enzymatic) | [11] |
| Erlotinib (Control) | EGFRT790M | - | 0.563 (enzymatic) | [11] |
| Compound 16 | EGFR | Various | GI50: 0.018 - 9.98 | [23] |
| Compound 4 | EGFR | - | 0.054 (enzymatic) | [23] |
| Compound 15 | EGFR | - | 0.135 (enzymatic) | [23] |
| Compound 16 | EGFR | - | 0.034 (enzymatic) | [23] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[][25][26][27][28] Pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit VEGFR-2, thereby disrupting the tumor blood supply.[13][15][16][17][18]
Table 3: Preclinical Activity of Representative Pyrazolo[3,4-d]pyrimidine VEGFR-2 Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| II-1 | VEGFR-2 | HepG2 | 5.90 ± 0.05 | [16] |
| Sorafenib (Control) | VEGFR-2 | HepG2 | 9.05 ± 0.54 | [16] |
| Compound 12b | VEGFR-2 | - | 0.063 ± 0.003 (enzymatic) | [15] |
| Sunitinib (Control) | VEGFR-2 | - | 0.035 ± 0.012 (enzymatic) | [15] |
| Compound 10k | VEGFR-2 | HT-29 | 0.03 - 1.6 | [17] |
Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways governing cell proliferation, survival, migration, and invasion.[1][2][4][13] Elevated Src activity is observed in numerous cancers, and pyrazolo[3,4-d]pyrimidine-based inhibitors have shown promise in targeting this oncogene.[12][][29][30]
Table 4: Preclinical Activity of Representative Pyrazolo[3,4-d]pyrimidine Src Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| SI221 | SFKs | Glioblastoma cell lines | Not specified, but effective | [12] |
| SI306 | Src | Glioblastoma cell lines | Low micromolar | [21] |
| SI388 (2a) | Src | - | Ki = 0.423 (enzymatic) | [] |
| SI306 | Src | U87, GBM-6 | Not specified, induces ROS | [25] |
| Pro-Si306 | Src | U87, GBM-6 | Not specified, induces ROS | [25] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are mediated through the modulation of key signaling pathways. Inhibition of these kinases leads to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
CDK and Cell Cycle Regulation
CDK inhibitors with a pyrazolo[3,4-d]pyrimidine core induce cell cycle arrest, primarily at the G1/S or G2/M transitions, by preventing the phosphorylation of key cell cycle proteins like the retinoblastoma protein (Rb).[18] This blockage of cell cycle progression ultimately leads to apoptosis.
Caption: CDK-mediated cell cycle progression and its inhibition.
EGFR Signaling Pathway
EGFR inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold block the ATP binding site of the receptor, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/Akt.[17][31]
Caption: EGFR signaling and its therapeutic targeting.
VEGFR Signaling and Angiogenesis
By inhibiting VEGFR-2, these compounds block the signaling cascade initiated by VEGF, which includes the activation of pathways like PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation.[][25][27][28]
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchhub.com [researchhub.com]
- 4. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. praxilabs.com [praxilabs.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 13. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. m.youtube.com [m.youtube.com]
- 19. antbioinc.com [antbioinc.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ClinPGx [clinpgx.org]
- 27. medium.com [medium.com]
- 28. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Multi-Targeted Tyrosine Kinase Inhibitor CLM3: A Technical Overview of its Target Profile and Inhibition Spectrum
For Researchers, Scientists, and Drug Development Professionals
Dated: December 2, 2025
Abstract
CLM3, a novel pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent multi-targeted tyrosine kinase inhibitor with significant anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth analysis of the target profile and kinase inhibition spectrum of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and kinase inhibitor research. This document summarizes the available quantitative data on its inhibitory activities, details the experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, acting as a bioisostere of the adenine (B156593) moiety of ATP and enabling competitive inhibition at the kinase domain. Compounds based on this scaffold have shown promise in targeting a variety of protein kinases implicated in cancer pathogenesis. This compound is a multi-targeted tyrosine kinase inhibitor built on this scaffold, demonstrating significant efficacy in preclinical cancer models. Its mechanism of action involves the simultaneous inhibition of several key receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.
This compound Target Profile and Kinase Inhibition Spectrum
Numerous studies on other pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a wide range of IC50 values against various kinases, reinforcing the potential of this chemical class. For instance, certain derivatives have shown potent inhibition of CDK2 with IC50 values in the nanomolar range, while others have displayed inhibitory activity against EGFR and VEGFR2 in the low micromolar to nanomolar range.[2][3]
Table 1: Summary of this compound Target Kinases and Reported Biological Effects
| Target Kinase | Biological Effect of Inhibition | Reference |
| EGFR | Inhibition of proliferation and downstream signaling (AKT, ERK1/2 phosphorylation). | [1] |
| VEGFR | Anti-angiogenic properties, decreased microvessel density. | [1] |
| RET | Inhibition of RET-driven signaling pathways. | [1] |
| AKT | Downregulation of phosphorylation, indicating pathway inhibition. | [1] |
| ERK1/2 | Downregulation of phosphorylation, indicating pathway inhibition. | [1] |
Signaling Pathways Modulated by this compound
The therapeutic efficacy of this compound stems from its ability to concurrently inhibit multiple critical signaling cascades that drive tumor progression. By targeting EGFR, VEGFR, and RET, this compound effectively blocks the downstream activation of two major signaling pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway. These pathways are central to regulating cell proliferation, survival, and angiogenesis.
Figure 1: Inhibition of EGFR and VEGFR signaling pathways by this compound.
The RET proto-oncogene, another key target of this compound, can become oncogenic through mutations or fusions, leading to constitutive activation of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.
Figure 2: Inhibition of the RET signaling pathway by this compound.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the kinase inhibition and anti-proliferative activity of compounds like this compound. These are based on standard methodologies employed in the field.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinases (e.g., EGFR, VEGFR2, RET)
-
Kinase-specific substrate peptides
-
This compound (or other test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well or 384-well plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the test compound, recombinant kinase, and the specific substrate peptide.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Figure 4: Workflow for a cell-based MTT proliferation assay.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a pyrazolo[3,4-d]pyrimidine core structure that demonstrates significant anti-cancer activity. Its ability to inhibit key drivers of tumor growth and angiogenesis, namely EGFR, VEGFR, and RET, underscores its therapeutic potential. The concomitant blockade of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways provides a strong rationale for its efficacy in various cancer models. Further comprehensive kinase profiling to elucidate its full spectrum of activity and selectivity is warranted to guide its future clinical development. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers to further investigate and characterize the properties of this compound and similar multi-targeted kinase inhibitors.
References
- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Structural Analysis of the Small Molecule CLM3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CLM3, a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, has emerged as a significant subject of investigation in oncological research. This multi-target tyrosine kinase inhibitor demonstrates notable antiangiogenic properties, primarily through its inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the RET proto-oncogene. This technical guide provides a comprehensive structural analysis of this compound, detailing its chemical synthesis, physicochemical properties, and the signaling pathways it modulates. The content herein is intended to serve as a core resource for researchers engaged in the development of novel cancer therapeutics.
Chemical Structure and Properties
This compound is a substituted pyrazolo[3,4-d]pyrimidine. The core of the molecule is a bicyclic heteroaromatic system consisting of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. This scaffold is a known "privileged structure" in medicinal chemistry, frequently utilized for the development of kinase inhibitors due to its ability to mimic the purine (B94841) base of ATP and interact with the hinge region of kinase domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₆O | [1] |
| Molecular Weight | 344.37 g/mol | [1] |
| Appearance | Red solid | [1] |
| Melting Point | 255–257 °C | [1] |
| Purity (via HPLC) | 98.23% | [1] |
Synthesis of this compound
The synthesis of this compound and related pyrazolo[3,4-d]pyrimidine derivatives is a multi-step process that can be achieved through various synthetic routes. The general strategy often involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.
General Synthesis Protocol for Pyrazolo[3,4-d]pyrimidines
A common synthetic pathway for the pyrazolo[3,4-d]pyrimidine core involves the following key steps:
-
Preparation of the Pyrazole Intermediate: The synthesis typically starts with the condensation of a β-ketoester with a hydrazine (B178648) derivative to form a 5-aminopyrazole-4-carboxylate.
-
Pyrimidine Ring Formation: The pyrimidine ring is then constructed by reacting the aminopyrazole intermediate with a suitable one-carbon synthon, such as formamide (B127407) or urea, under cyclization conditions.[2]
-
Functionalization: Subsequent reactions are performed to introduce the desired substituents at various positions of the pyrazolo[3,4-d]pyrimidine scaffold. This can involve nucleophilic substitution, cross-coupling reactions, or other functional group transformations to yield the final product, such as this compound.[3]
A detailed, step-by-step synthesis protocol for a representative pyrazolo[3,4-d]pyrimidine is provided in the Experimental Protocols section.
Structural Elucidation Data
The precise atomic arrangement and connectivity of this compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of this compound. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide a detailed map of the molecule's framework.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[3,4-d]pyrimidine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.55 | s | pyrimidine-NH |
| 8.39 | s | -CH=N | |
| 8.24 | d, J = 7.3 Hz | phenyl-H2, H6 | |
| 8.18 | s | pyrazole-H | |
| 7.65-7.60 | m | phenyl-H3, H4, H5 | |
| 7.39 | d, J = 7.3 Hz | phenyl-H3, H5 | |
| 2.33 | s | pyrimidine-CH₃ | |
| ¹³C | 163.25, 161.53, 160.28 | C=O, C=N | |
| 158.39, 154.05, 151.01 | Aromatic C | ||
| 146.64, 137.81, 136.83 | Aromatic C | ||
| 131.24, 129.86, 127.11 | Aromatic C | ||
| 125.09, 122.56, 116.29 | Aromatic C | ||
| 98.53 | Aromatic C | ||
| 39.23 | Aliphatic C | ||
| 23.06 | CH₃ |
Note: The data presented is for a representative compound from the same chemical class.[1] Specific data for this compound should be acquired from its primary synthesis and characterization publication.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak (M+) confirms the molecular formula, while the fragmentation pattern provides evidence for the presence of specific substructures.
Table 3: Mass Spectrometry Data for a Representative Pyrazolo[3,4-d]pyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 344 | 11.55 | [M]⁺ |
| 373 | 24.32 | [M+H]⁺ |
Note: The data presented is for a representative compound from the same chemical class.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
Table 4: Crystallographic Data for a Representative Pyrazolo[3,4-d]pyrimidine Derivative (P1)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 11.4567 (3) |
| c (Å) | 12.3456 (4) |
| α (°) | 90 |
| β (°) | 109.87 (1) |
| γ (°) | 90 |
| Volume (ų) | 1345.6 (1) |
| Z | 4 |
Note: This data is for a related pyrazolo[3,4-d]pyrimidine derivative and serves as an example of the type of data obtained from X-ray crystallography.[4]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.
Inhibition of VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. This compound inhibits the ATP-binding site of the VEGFR2 kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation.
This compound Inhibition of the VEGFR2 Signaling Pathway
Inhibition of RET Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or rearrangement, drives the growth of several cancer types. This compound targets the kinase domain of RET, preventing its phosphorylation and the activation of downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
This compound Inhibition of the RET Signaling Pathway
Experimental Protocols
General Synthesis of 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines
This protocol describes a general method for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, which can be adapted for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of CLM3 Compound on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular effects of the pyrazolo[3,4-d]pyrimidine compound, CLM3, on key signal transduction pathways. This compound has demonstrated significant anti-tumor and anti-angiogenic properties, primarily through the inhibition of multiple tyrosine kinases. This document outlines the compound's impact on cell signaling, presents quantitative data from relevant studies, details experimental methodologies, and provides visual representations of the affected pathways and experimental workflows.
Introduction to this compound
This compound is a multi-target tyrosine kinase inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds.[1][2][3][4][5] Research has primarily focused on its potential as an anti-cancer agent, particularly in aggressive and difficult-to-treat cancers such as anaplastic and medullary thyroid cancer.[6][7][8] The compound exerts its biological effects by modulating critical signaling pathways that control cell proliferation, survival, and angiogenesis.
Effects on Signal Transduction Pathways
This compound has been shown to inhibit several key signaling pathways that are frequently dysregulated in cancer. The primary targets include the Epidermal Growth Factor Receptor (EGFR), and downstream pathways involving AKT and Extracellular signal-regulated kinases (ERK1/2).[7][9] Additionally, this compound impacts the expression of Vascular Endothelial Growth Factor-A (VEGF-A), a critical regulator of angiogenesis.[7][8]
2.1. Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[10][11][12][13][14] this compound has been demonstrated to inhibit the phosphorylation of EGFR in cancer cells, thereby blocking the initiation of this signaling cascade.[7][9]
2.2. Modulation of the AKT and ERK1/2 Pathways
The PI3K/AKT and Ras/Raf/MEK/ERK pathways are two major downstream signaling cascades of EGFR. The AKT pathway is a central regulator of cell survival and apoptosis, while the ERK1/2 pathway is crucial for cell proliferation.[15][16][17][18][19][20][21][22][23] By inhibiting EGFR phosphorylation, this compound consequently suppresses the activation of both AKT and ERK1/2.[7][9] This dual inhibition contributes significantly to the anti-proliferative and pro-apoptotic effects of the compound.
2.3. Downregulation of Cyclin D1 and VEGF-A
The inhibition of the ERK1/2 pathway by this compound leads to the downregulation of cyclin D1, a key regulator of the cell cycle, thereby arresting cell proliferation.[7][9] Furthermore, this compound has been shown to significantly decrease the expression of VEGF-A.[7][8] VEGF-A is a potent pro-angiogenic factor, and its reduction by this compound contributes to the compound's anti-angiogenic properties by inhibiting the formation of new blood vessels that supply tumors.[24][25][26][27][28]
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on cell proliferation and apoptosis in various thyroid cancer cell lines.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8305C | Undifferentiated Thyroid Cancer | 16.7 ± 6.8 | [6] |
| AF | Anaplastic Thyroid Cancer | 26.1 ± 5.8 | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells | Reference |
| Primary Anaplastic Thyroid Cancer (ATC) | 10 | 5.7 | [6] |
| 30 | 12.5 | [6] | |
| 50 | 18.0 | [6] | |
| 8305C | 10 | 6.8 | [6] |
| 30 | 18.1 | [6] | |
| 50 | 24.3 | [6] | |
| AF | 10 | 6.3 | [6] |
| 30 | 15.6 | [6] | |
| 50 | 22.5 | [6] | |
| Papillary Dedifferentiated Thyroid Cancer (DePTC) | 10 | 5.3 | [29] |
| 30 | 14.1 | [29] | |
| 50 | 18.6 | [29] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound.
4.1. Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells (e.g., 8305C, AF) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[30]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 30, 50, 100 µM) or vehicle control for 24 hours.[6]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
4.2. Apoptosis Assay (Hoechst Staining)
-
Cell Culture and Treatment: Culture cells on glass coverslips and treat with different concentrations of this compound (e.g., 10, 30, 50 µM) for 48 hours.[29]
-
Fixation: Wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with Hoechst 33258 solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
Quantification: Count the number of apoptotic cells (characterized by condensed and fragmented nuclei) and express it as a percentage of the total number of cells.[29] An alternative and more quantitative method is using Annexin V/Propidium Iodide staining followed by flow cytometry.[31][32][33][34][35]
4.3. Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[36][37][38]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
5.1. Signaling Pathways
Caption: this compound inhibits EGFR, AKT, and ERK1/2 pathways.
5.2. Experimental Workflow
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a multitarget tyrosine kinase inhibitor with antiangiogenic properties, is active against primary anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic activity of the multitarget tyrosine kinase inhibitors this compound and CLM94 in medullary thyroid cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 17. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. bosterbio.com [bosterbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 22. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. VEGF Pathway | Thermo Fisher Scientific - RU [thermofisher.com]
- 26. cusabio.com [cusabio.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. biorbyt.com [biorbyt.com]
- 29. researchgate.net [researchgate.net]
- 30. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 33. Apoptosis Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 34. biologi.ub.ac.id [biologi.ub.ac.id]
- 35. kumc.edu [kumc.edu]
- 36. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 37. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 38. brd.nci.nih.gov [brd.nci.nih.gov]
In Vitro Efficacy of CLN3 Inhibition: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of targeting the CLN3 gene product. The CLN3 gene and its protein product have been identified as a novel molecular target in the context of cancer drug discovery.[1][2] Dysregulation of CLN3 expression, which is typically associated with the neurodegenerative disorder Batten disease, has been observed in various cancer cell lines, suggesting its potential as a therapeutic target.[1][3] This document summarizes the key findings from in vitro studies, details the experimental protocols used to assess the effects of CLN3 inhibition, and visualizes the associated signaling pathways. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Data on the Effects of CLN3 Inhibition in Cancer Cell Lines
Inhibition of CLN3 expression has been shown to have significant effects on the growth and viability of various cancer cells. The primary mechanism of action appears to be the induction of apoptosis through the modulation of ceramide levels.[1]
Quantitative and Semi-Quantitative Data Summary
| Cell Line Type | Specific Cell Lines | Observed Effect of CLN3 Inhibition | Quantitative/Semi-Quantitative Data | Reference |
| Prostate Cancer | DU-145, PC-3, LNCaP | Inhibition of cell growth and viability, increased apoptosis. | CLN3 mRNA and protein are overexpressed. | |
| Breast Cancer | BT-20, BT-549, BT-474, MCF7 | Inhibition of cell growth and viability, increased apoptosis. | CLN3 mRNA is overexpressed 3.5-fold in MCF7 cells compared to MCF10A cells. | |
| Colon Cancer | SW1116, SW480, HCT 116 | Inhibition of cell growth and viability, increased apoptosis. | CLN3 expression is 22-330% higher than in corresponding normal colon control tissue in 8 of 10 solid colon tumors. | |
| Glioblastoma | U-373G, T98g | Inhibition of cell growth and viability, increased apoptosis. | CLN3 mRNA and protein are overexpressed. | |
| Neuroblastoma | IMR-32, SK-N-MC | CLN3 mRNA and protein are overexpressed. | Not specified in search results. | |
| Ovarian Cancer | SK-OV-3, SW626, PA-1 | CLN3 mRNA and protein are overexpressed. | Not specified in search results. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the in vitro studies of CLN3 inhibition.
Cell Culture
-
Cell Lines: A variety of human cancer cell lines were used, including those from prostate (DU-145, PC-3, LNCaP), breast (BT-20, BT-549, BT-474, MCF7), colon (SW1116, SW480, HCT 116), glioblastoma (U-373G, T98g), neuroblastoma (IMR-32, SK-N-MC), and ovarian (SK-OV-3, SW626, PA-1) cancers. Normal cell lines (e.g., MCF10A) were used as controls.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
CLN3 Inhibition
-
Antisense Adenovirus (Ad-AS-CLN3): An adenovirus vector expressing antisense CLN3 was used to block CLN3 protein expression.
-
Small Interfering RNA (siRNA): MCF7 cells were transfected with siRNA directed against CLN3 to achieve a significant blocking of CLN3 protein expression.
Western Blot Analysis
-
Objective: To confirm the inhibition of CLN3 protein expression.
-
Protocol:
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for the CLN3 protein.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescent substrate.
-
Cell Growth and Viability Assays
-
Objective: To assess the effect of CLN3 inhibition on cancer cell proliferation and survival.
-
Protocol:
-
Cells were seeded in multi-well plates.
-
Cells were treated with the CLN3 inhibitor (e.g., Ad-AS-CLN3 or siRNA).
-
At various time points, live cells were counted in triplicates.
-
Apoptosis Assays
-
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
-
Propidium (B1200493) Iodide (PI) Staining:
-
Treated and control cells were harvested.
-
Cells were stained with propidium iodide, a fluorescent dye that stains the DNA of cells with a compromised membrane.
-
The percentage of PI-positive (apoptotic) cells was quantified using flow cytometry.
-
-
JC-1 Staining:
-
This stain is used to measure mitochondrial membrane potential, which is disrupted during apoptosis.
-
Treated and control cells were stained with JC-1.
-
The fluorescence was measured to assess changes in mitochondrial membrane potential, indicative of apoptosis.
-
Signaling Pathways and Visualizations
The function of CLN3 has been linked to several signaling pathways. The following diagrams illustrate these relationships based on the available literature.
CLN3 and Ceramide-Mediated Apoptosis
CLN3 negatively regulates the production of ceramide, a lipid that can induce apoptosis. Inhibition of CLN3 leads to an increase in endogenous ceramide levels, thereby promoting apoptosis in cancer cells.
Caption: CLN3 negatively regulates ceramide-induced apoptosis.
CLN3 Interaction with Notch and JNK Signaling
Studies in Drosophila have revealed genetic interactions between CLN3 and the Notch and Jun N-terminal kinase (JNK) signaling pathways. Ectopic expression of CLN3 was found to inhibit Notch signaling while activating the JNK pathway.
Caption: CLN3 exhibits opposing effects on Notch and JNK signaling.
CLN3 and JAK/STAT Signaling in Intestinal Stem Cells
In a Drosophila model, Cln3 was found to be necessary for the activation of the JAK/STAT signaling pathway in intestinal stem cells (ISCs) during regeneration.
Caption: Cln3 is required for JAK/STAT-mediated intestinal stem cell activation.
Conclusion
The preliminary in vitro studies presented in this guide strongly suggest that the CLN3 gene product is a viable target for cancer therapy. The inhibition of CLN3 expression effectively reduces cancer cell growth and viability by inducing apoptosis, primarily through the upregulation of ceramide. The identified interactions with key signaling pathways such as Notch, JNK, and JAK/STAT provide further avenues for understanding its mechanism of action and for the development of targeted therapeutic strategies. Further research is warranted to explore the full potential of CLN3 inhibition in oncology.
References
- 1. The CLN3 gene is a novel molecular target for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association between CLN3 (Neuronal Ceroid Lipofuscinosis, CLN3 Type) Gene Expression and Clinical Characteristics of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CLM3 Compound in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLM3 is a pyrazolo[3,4-d]pyrimidine derivative that functions as a multi-target tyrosine kinase inhibitor. It has demonstrated significant anti-tumor and anti-angiogenic properties, primarily in the context of anaplastic thyroid cancer (ATC).[1] this compound effectively inhibits the phosphorylation of key proteins in cancer-related signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK1/2).[1] This inhibition leads to a reduction in cell proliferation, induction of apoptosis, and impediment of cell migration and invasion in susceptible cancer cell lines.[1] Furthermore, this compound has been shown to down-regulate the expression of cyclin D1, a crucial protein for cell cycle progression.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on anaplastic thyroid cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting multiple points within critical signaling cascades that drive tumor growth and survival. The primary mechanism involves the inhibition of tyrosine kinase activity, which disrupts the EGFR signaling pathway. This, in turn, affects downstream effectors such as the PI3K/AKT and MAPK/ERK pathways, leading to decreased cell proliferation and survival.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the EGFR, AKT, and ERK1/2 signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on anaplastic thyroid cancer cell lines.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) |
| 8305C | 16.7 ± 6.8 |
| AF | 26.1 ± 5.8 |
Data represents the mean ± standard deviation from triplicate experiments.[2]
Table 2: Induction of Apoptosis by this compound in Anaplastic Thyroid Cancer Cells
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 8305C | 10 | 6.8 |
| 30 | 18.1 | |
| 50 | 24.3 | |
| Primary ATC Cells | 10 | 5.7 |
| 30 | 12.5 | |
| 50 | 18.0 |
Data shows a dose-dependent increase in apoptosis after treatment with this compound.
Experimental Protocols
Cell Culture
The human anaplastic thyroid carcinoma cell lines 8305C and AF are suitable models for studying the effects of this compound.
-
Culture Medium: RPMI 1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When confluent, cells can be split at a 1:5 ratio using trypsin/EDTA. For the 8305C cell line, a seeding density of approximately 0.5-1 x 10^6 cells/175 cm² is recommended.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of anaplastic thyroid cancer cells.
Materials:
-
8305C or AF cells
-
Complete culture medium
-
This compound compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the induction of apoptosis by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
8305C or AF cells
-
Complete culture medium
-
This compound compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Protocol 3: Cell Migration and Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migratory and invasive potential of anaplastic thyroid cancer cells.
Materials:
-
8305C or AF cells
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound compound
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling. For migration assays, this step is omitted.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing 10% FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Cell Counting: Wash the inserts with PBS and allow them to air dry. Count the migrated cells in several random fields under a microscope.
Protocol 4: Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation status of EGFR, AKT, ERK1/2, and the expression of cyclin D1.
Materials:
-
8305C or AF cells
-
Complete culture medium
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-cyclin D1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membranes again and visualize the protein bands using an ECL detection system. The expression of β-actin should be used as a loading control.
References
Application Notes and Protocols: Investigating the Role of CLN3 in Anaplastic Thyroid Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic thyroid cancer (ATC) is a rare but highly aggressive and lethal malignancy with limited therapeutic options.[1] It is characterized by rapid cell proliferation, invasion, and resistance to conventional therapies.[2] Understanding the molecular mechanisms driving ATC is crucial for the development of novel targeted therapies.
The CLN3 protein, known for its role in neuronal ceroid lipofuscinosis, has emerged as a potential therapeutic target in several cancers. CLN3 functions as an anti-apoptotic protein, and its overexpression has been linked to increased cell survival and proliferation. Mechanistically, CLN3 is known to negatively regulate the production of ceramide, a pro-apoptotic sphingolipid, and can influence the EGFR/PI3K/Akt signaling pathway, which is a critical driver of many cancers. In anaplastic thyroid cancer, the PI3K/Akt pathway is frequently hyperactivated, contributing to its aggressive phenotype.[3][4][5]
These application notes provide a framework for investigating the potential role of CLN3 in anaplastic thyroid cancer cell lines. The protocols and workflows outlined below are designed to assess whether CLN3 is a viable therapeutic target in ATC by examining its expression, its impact on cell viability and apoptosis, and its influence on key signaling pathways.
Data Presentation
Table 1: Hypothetical IC50 Values of a CLN3 Inhibitor in Anaplastic Thyroid Cancer Cell Lines
| Cell Line | CLN3 Inhibitor (Compound X) IC50 (µM) | Doxorubicin IC50 (µM) |
| SW1736 | 5.2 | 1.5 |
| 8505C | 8.1 | 2.1 |
| CAL-62 | 6.5 | 1.8 |
| THJ-11T | 7.3 | 2.5 |
Table 2: Hypothetical Effects of CLN3 Inhibition on Protein Expression in 8505C Cells
| Treatment | Relative p-Akt (Ser473) Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 1.00 | 1.00 |
| CLN3 Inhibitor (5 µM) | 0.45 | 3.20 |
| CLN3 siRNA | 0.38 | 3.85 |
Experimental Protocols
Cell Culture of Anaplastic Thyroid Cancer Cell Lines
Materials:
-
Anaplastic thyroid cancer cell lines (e.g., SW1736, 8505C, CAL-62, THJ-11T)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture ATC cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable density.
Assessment of Cell Viability (MTT Assay)
Materials:
-
ATC cell lines
-
96-well plates
-
Complete culture medium
-
CLN3 inhibitor (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the CLN3 inhibitor for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for Protein Expression
Materials:
-
ATC cells treated with a CLN3 inhibitor or transfected with CLN3 siRNA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CLN3, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
ATC cells treated with a CLN3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the CLN3 inhibitor for the desired time.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualization of Pathways and Workflows
References
- 1. Novel Insights in the Genomics of Anaplastic Thyroid Carcinoma: A Role for Cyclin-Dependent Kinase Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic thyroid cancer: molecular pathogenesis and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-translational modifications in anaplastic thyroid carcinoma: biological mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CLM3 Dosage in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLM3 is a pyrazolo[3,4-d]pyrimidine derivative identified as a multi-target tyrosine kinase inhibitor with potent anti-angiogenic and antitumor properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic efficacy and pharmacokinetic profile of this compound. These application notes provide a detailed overview of the currently available information on this compound dosage and administration in animal models, primarily focusing on cancer research. Due to the limited publicly available data on the specific formulation and administration protocols for this compound, this document also includes best-practice recommendations based on studies of similar pyrazolo[3,4-d]pyrimidine compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies involving this compound.
| Parameter | Details | Source |
| Animal Model | CD nu/nu mice | [1] |
| Tumor Model | Anaplastic Thyroid Cancer (ATC) xenograft (AF cell line) | [1] |
| This compound Dosage | 50 mg/kg per day | [1] |
| Route of Administration | Not explicitly stated, presumed systemic (e.g., intraperitoneal or oral) | [1] |
| Dosing Frequency | Daily ("per die") | [1] |
| Treatment Duration | Started 15 days after tumor cell injection and continued for the duration of the efficacy study. | |
| Key Findings | Significant inhibition of tumor growth, decreased VEGF-A expression, and reduced microvessel density in tumor tissues. | [1] |
Experimental Protocols
Based on the available literature, a detailed experimental protocol for an in vivo efficacy study of this compound in a mouse xenograft model of anaplastic thyroid cancer is outlined below. Sections with missing specific information for this compound are supplemented with general best-practice recommendations for pyrazolo[3,4-d]pyrimidine derivatives.
Animal Model and Husbandry
-
Species: Athymic nude mice (CD nu/nu) are a suitable immunocompromised model for xenograft studies.
-
Age/Weight: 6-8 weeks old, with a body weight of 20-25 g at the start of the experiment.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Acclimatization: Allow for a minimum of one week of acclimatization before any experimental procedures.
Tumor Cell Implantation
-
Cell Line: Anaplastic thyroid cancer cell line (e.g., AF cells).
-
Cell Preparation: Culture cells in appropriate media, harvest at 80-90% confluency, and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 106 cells/100 µL. To prevent clumping, cells should be kept on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
This compound Formulation and Administration
Note: The exact vehicle and formulation for this compound are not detailed in the primary publication. Pyrazolo[3,4-d]pyrimidine derivatives often exhibit poor aqueous solubility. Therefore, a formulation that enhances solubility and bioavailability is critical.
-
Recommended Formulation (based on similar compounds):
-
Vehicle: A common vehicle for poorly soluble compounds is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. A typical ratio is 5-10% DMSO, 10-20% Cremophor EL, and the remainder saline. It is crucial to perform a vehicle tolerability study prior to the main experiment.
-
Preparation: First, dissolve this compound in DMSO. Then, add Cremophor EL and mix thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation. The final solution should be clear. Prepare fresh daily.
-
-
Dosage: 50 mg/kg body weight.
-
Route of Administration: While not explicitly stated, intraperitoneal (i.p.) injection or oral gavage (p.o.) are common routes for daily administration in mice. Intraperitoneal injection is often preferred for compounds with uncertain oral bioavailability in early-stage studies.
-
Dosing Schedule: Administer once daily.
In Vivo Efficacy Study Workflow
References
Application Notes and Protocols for Assessing the Anti-Angiogenic Effects of CLM3
These application notes provide a comprehensive overview of standard methodologies to evaluate the anti-angiogenic properties of the novel therapeutic candidate, CLM3. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology and angiogenesis research.
Introduction to Angiogenesis and its Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The inhibition of angiogenesis is a clinically validated strategy for cancer therapy. These protocols outline a multi-faceted approach to characterize the anti-angiogenic potential of this compound, encompassing in vitro, ex vivo, and in vivo models. This tiered approach allows for a thorough investigation from the cellular level to a complex biological system.
In Vitro Angiogenesis Assays
In vitro assays are fundamental for the initial screening and mechanistic evaluation of anti-angiogenic compounds. They offer high-throughput capabilities and allow for the assessment of specific cellular processes involved in angiogenesis.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells, a key component of blood vessels.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2).
-
After 24 hours of incubation to allow for cell attachment, the medium is replaced with EGM-2 containing various concentrations of this compound or a vehicle control.
-
The cells are incubated for an additional 48-72 hours.
-
Cell proliferation is quantified using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
-
Absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle control.
Endothelial Cell Migration Assay
This assay evaluates the ability of this compound to inhibit the directional movement of endothelial cells, a crucial step in the formation of new blood vessels.
Protocol (Wound Healing/Scratch Assay):
-
HUVECs are grown to a confluent monolayer in a 24-well plate.
-
A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells are then incubated with EGM-2 containing different concentrations of this compound or a vehicle control.
-
Images of the scratch are captured at 0 hours and after 12-24 hours of incubation.
-
The rate of wound closure is quantified using image analysis software.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, mimicking the final step of angiogenesis.
Protocol:
-
A 96-well plate is coated with a thin layer of Matrigel® or a similar basement membrane matrix and allowed to polymerize at 37°C for 30 minutes.
-
HUVECs are harvested and resuspended in EGM-2 containing various concentrations of this compound or a vehicle control.
-
The cell suspension (10,000-20,000 cells/well) is added to the Matrigel-coated wells.
-
The plate is incubated for 4-18 hours to allow for tube formation.
-
The formation of capillary-like structures is observed and photographed using a microscope.
-
The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow for In Vitro Assays
Caption: Workflow for assessing this compound's in vitro anti-angiogenic effects.
Quantitative Data Summary for In Vitro Assays
| Assay | Parameter Measured | Example Result with this compound |
| Proliferation Assay | IC50 (Concentration for 50% inhibition) | 15 µM |
| Migration Assay | % Wound Closure Inhibition at 24h | 65% at 20 µM |
| Tube Formation Assay | % Reduction in Total Tube Length | 80% at 20 µM |
Ex Vivo Angiogenesis Assay: Aortic Ring Assay
The aortic ring assay provides a bridge between in vitro and in vivo models by using a segment of tissue to study angiogenesis in a more complex, three-dimensional environment.
Protocol:
-
Aortas are dissected from euthanized rats or mice under sterile conditions.
-
The periaortic fibroadipose tissue is carefully removed, and the aortas are cross-sectioned into 1 mm thick rings.
-
The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
-
The rings are cultured in serum-free medium supplemented with growth factors (e.g., VEGF) and varying concentrations of this compound or a vehicle control.
-
The medium is changed every 2-3 days.
-
The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.
-
The extent of microvessel sprouting is quantified by measuring the area or length of the outgrowth using image analysis software.
Experimental Workflow for Aortic Ring Assay
Caption: Protocol workflow for the ex vivo aortic ring angiogenesis assay.
Quantitative Data Summary for Ex Vivo Assay
| Assay | Parameter Measured | Example Result with this compound |
| Aortic Ring Assay | % Inhibition of Microvessel Outgrowth | 75% at 25 µM |
In Vivo Angiogenesis Assays
In vivo models are essential for evaluating the efficacy of this compound in a complex physiological system, providing insights into its overall anti-tumor and anti-angiogenic activity.
Matrigel Plug Assay
This assay assesses the formation of new blood vessels in vivo in response to pro-angiogenic stimuli.
Protocol:
-
Liquid Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and, in the treatment group, with this compound.
-
The Matrigel mixture is injected subcutaneously into the flank of mice.
-
The Matrigel solidifies at body temperature, forming a "plug."
-
After 7-14 days, the mice are euthanized, and the Matrigel plugs are surgically excised.
-
The plugs are processed for histological analysis or hemoglobin measurement.
-
Angiogenesis is quantified by measuring the hemoglobin content within the plug (using Drabkin's reagent) or by staining for endothelial cell markers (e.g., CD31) and quantifying microvessel density (MVD).
Tumor Xenograft Model
This model evaluates the effect of this compound on tumor growth and the associated angiogenesis in a living animal.
Protocol:
-
Cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised.
-
The tumors are weighed and processed for immunohistochemical analysis of microvessel density (CD31 staining), proliferation (Ki-67 staining), and apoptosis (TUNEL staining).
Quantitative Data Summary for In Vivo Assays
| Assay | Parameter Measured | Example Result with this compound |
| Matrigel Plug Assay | % Reduction in Hemoglobin Content | 60% at 10 mg/kg |
| Tumor Xenograft Model | % Tumor Growth Inhibition (TGI) | 55% at 10 mg/kg |
| % Reduction in Microvessel Density (MVD) | 45% at 10 mg/kg |
Mechanistic Insights: Signaling Pathway Analysis
This compound likely exerts its anti-angiogenic effects by modulating key signaling pathways within endothelial cells. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis and a common target for anti-angiogenic therapies.
VEGF Signaling Pathway and Potential this compound Inhibition Points
Caption: Potential inhibition points of this compound in the VEGF signaling pathway.
To elucidate the mechanism of action of this compound, techniques such as Western blotting can be employed to measure the phosphorylation status of key signaling proteins (e.g., VEGFR2, Akt, ERK) in endothelial cells following treatment with this compound and stimulation with VEGF. A reduction in the phosphorylation of these proteins would indicate that this compound inhibits the VEGF signaling cascade.
Application Notes and Protocols: CLM3 in Primary Anaplastic Thyroid Cancer Research
These application notes provide a comprehensive overview of the preclinical evaluation of CLM3, a multitarget tyrosine kinase inhibitor, in the context of primary anaplastic thyroid cancer (ATC). The provided protocols and data are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for this aggressive malignancy.
Anaplastic thyroid cancer is one of the most lethal human cancers, characterized by rapid progression and high resistance to conventional therapies.[1][2][3] The pyrazolo[3,4-d]pyrimidine derivative, this compound, has emerged as a promising therapeutic agent, demonstrating significant antitumor and antiangiogenic activities in preclinical models of ATC.[4][5][6] this compound functions as a multiple signal transduction inhibitor, targeting key pathways involved in tumor growth and angiogenesis, including the vascular endothelial growth factor (VEGF) receptor, epidermal growth factor receptor (EGFR), and RET tyrosine kinase.[4]
In Vitro Efficacy of this compound
This compound has been shown to effectively inhibit the proliferation of ATC cells, induce apoptosis, and impair cell migration and invasion in a dose-dependent manner.[4][6] Studies were conducted on primary ATC cells and the human undifferentiated thyroid cancer cell line 8305C, as well as a primary ATC-derived cell line (AF).[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on anaplastic thyroid cancer cells.
Table 1: Effect of this compound on ATC Cell Proliferation [4]
| Cell Line | This compound Concentration (μM) | Proliferation Inhibition (%) | P-value |
| Primary ATC | 5 | Data not specified | < 0.01 |
| Primary ATC | 10 | Data not specified | < 0.01 |
| Primary ATC | 30 | Data not specified | < 0.01 |
| Primary ATC | 50 | Data not specified | < 0.01 |
| 8305C | 1 | Not significant | > 0.05 |
| 8305C | 5 | ~25 | < 0.01 |
| 8305C | 10 | ~40 | < 0.01 |
| 8305C | 30 | ~60 | < 0.01 |
| 8305C | 50 | ~75 | < 0.01 |
| 8305C | 100 | ~85 | < 0.01 |
| AF | 1 | Not significant | > 0.05 |
| AF | 5 | ~20 | < 0.01 |
| AF | 10 | ~35 | < 0.01 |
| AF | 30 | ~55 | < 0.01 |
| AF | 50 | ~70 | < 0.01 |
| AF | 100 | ~80 | < 0.01 |
Table 2: Induction of Apoptosis by this compound in ATC Cells [4]
| Cell Line | This compound Concentration (μM) | Apoptotic Cells (%) | P-value |
| Primary ATC | 10 | ~20 | < 0.001 |
| Primary ATC | 30 | ~35 | < 0.001 |
| Primary ATC | 50 | ~50 | < 0.001 |
| 8305C | 10 | ~15 | < 0.001 |
| 8305C | 30 | ~30 | < 0.001 |
| 8305C | 50 | ~45 | < 0.001 |
| AF | 10 | ~18 | < 0.001 |
| AF | 30 | ~32 | < 0.001 |
| AF | 50 | ~48 | < 0.001 |
Table 3: Inhibition of Migration and Invasion by this compound in AF Cells [4]
| Assay | This compound Concentration (μM) | Inhibition (%) | P-value |
| Migration | 50 | ~60 | < 0.01 |
| Invasion | 50 | ~70 | < 0.001 |
In Vivo Efficacy of this compound
In vivo studies using a xenograft model with AF cells in CD nu/nu mice demonstrated the potent antitumor activity of this compound.[4]
Quantitative Data Summary
Table 4: Effect of this compound on AF Tumor Growth in a Xenograft Model [4][5]
| Treatment Group | Dosage | Tumor Growth Inhibition | P-value |
| Control | Vehicle | - | - |
| This compound | 50 mg/kg/day | Significant inhibition starting at day 16 | < 0.05 |
Signaling Pathway Inhibition
This compound exerts its antitumor effects by modulating key signaling pathways implicated in ATC pathogenesis.[4] Western blot analysis revealed that this compound treatment leads to a reduction in the phosphorylation of EGFR, AKT, and ERK1/2, and a downregulation of cyclin D1 in both 8305C and AF cells.[4][6]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound in anaplastic thyroid cancer research.
Cell Culture
-
Cell Lines:
-
Primary anaplastic thyroid cancer (ATC) cells were obtained from patients undergoing surgery.
-
8305C, a human undifferentiated thyroid cancer cell line.
-
AF, a cell line established from a primary ATC tumor.
-
-
Culture Conditions:
-
Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Proliferation Assay
-
Seeding: Plate ATC cells (primary, 8305C, or AF) in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 30, 50, 100 µM) or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of inhibition compared to the vehicle-treated control cells.
Apoptosis Assay
-
Seeding: Plate ATC cells in 6-well plates at a density of 1 x 10⁶ cells per well.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 10, 30, 50 µM) or vehicle control.
-
Incubation: Incubate for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive) is determined.
Cell Migration and Invasion Assays
-
Chamber Preparation: Use 24-well Transwell chambers with 8-µm pore size polycarbonate membranes. For the invasion assay, coat the membranes with Matrigel.
-
Cell Seeding: Place 2.5 x 10⁴ AF cells in the upper chamber in a serum-free medium containing this compound (50 µM) or vehicle.
-
Chemoattractant: Add a medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours (migration) or 48 hours (invasion).
-
Analysis:
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope in several random fields.
-
Express the results as a percentage of inhibition compared to the control.
-
Western Blot Analysis
-
Cell Lysis: Treat 8305C and AF cells with this compound (50 µM) for 24 hours, then lyse the cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-AKT, p-ERK1/2, cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Use female CD nu/nu mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ AF cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).
-
Treatment: Randomize the mice into two groups:
-
Control group: Administer vehicle daily by oral gavage.
-
This compound group: Administer this compound (50 mg/kg/day) by oral gavage.
-
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).
References
- 1. Novel treatments for anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic thyroid cancer: molecular pathogenesis and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic thyroid cancer: molecular pathogenesis and emerging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a multitarget tyrosine kinase inhibitor with antiangiogenic properties, is active against primary anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CLN3 Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to various techniques for measuring the impact of Ceroid Lipofuscinosis, Neuronal 3 (CLN3) on cell proliferation. Detailed protocols for key experiments are included, along with data presentation guidelines and visualizations of associated signaling pathways.
Introduction
Ceroid Lipofuscinosis, Neuronal 3 (CLN3), a protein implicated in various cellular processes, has been shown to influence cell proliferation, particularly in the context of cancer.[1][2] Overexpression of CLN3 has been observed in several cancer cell lines, and its inhibition can lead to decreased cell growth and apoptosis.[1][2][3] Understanding the mechanisms by which CLN3 affects cell proliferation is crucial for developing novel therapeutic strategies. This document outlines standard assays to quantify the effects of CLN3 modulation on cell proliferation and provides insights into the underlying signaling pathways.
Data Presentation: Quantitative Analysis of CLN3 Inhibition
The following tables summarize quantitative data from studies investigating the impact of CLN3 knockdown on cancer cell proliferation and viability.
Table 1: Effect of CLN3 siRNA Knockdown on Ovarian Cancer Cell Viability
| Cell Line | Treatment | Reduction in CLN3 Protein Level | Observation | Reference |
| A2780 | CLN3 shRNA | ~66% | Significant inhibition of cell proliferation | [1] |
| A2780/DDP (cisplatin-resistant) | CLN3 shRNA | ~66% | Significant inhibition of cell proliferation | [1] |
| A2780/CBP (carboplatin-resistant) | CLN3 shRNA | ~66% | Significant inhibition of cell proliferation | [1] |
Table 2: Impact of CLN3 Knockdown on Cell Cycle Distribution in Ovarian Cancer Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (CLN3 shRNA) | % of Cells in S Phase (Control) | % of Cells in S Phase (CLN3 shRNA) | Reference |
| A2780 | CLN3 shRNA | Not specified | Increased | Not specified | Decreased | [1] |
| A2780/DDP | Not specified | Increased | Not specified | Decreased | [1] | |
| A2780/CBP | Not specified | Increased | Not specified | Decreased | [1] |
Table 3: Apoptosis Induction by CLN3 Knockdown in Ovarian Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Control) | % Apoptotic Cells (CLN3 shRNA) | Fold Increase in Apoptosis | Reference |
| A2780 | CLN3 shRNA | Not specified | 35.55% | Significant | [1] |
| A2780/DDP | CLN3 shRNA | 11.26 ± 1.05% | 59.17 ± 2.25% | ~5.25 | [1] |
| A2780/CBP | CLN3 shRNA | 13.18 ± 1.50% | 72.11 ± 2.65% | ~5.47 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of CLN3 on cell proliferation are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[4][5][6][7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]
-
Treatment: Treat cells with the desired concentration of CLN3 inhibitor (e.g., siRNA) or vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, providing a direct assessment of cell proliferation.[3][9][10][11][12]
Principle: BrdU, a synthetic analog of thymidine (B127349), is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU is then detected using specific antibodies.[9]
Protocol:
-
Cell Culture and Labeling:
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[3]
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Denature the DNA by incubating with 2N HCl for 10 minutes at room temperature.[3]
-
-
Immunodetection:
-
Analysis:
-
For imaging, mount the coverslips and visualize using a fluorescence microscope.
-
For quantitative analysis, use a plate reader-based ELISA format or flow cytometry.
-
EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
The EdU assay is another method for measuring DNA synthesis and is often considered a more efficient alternative to the BrdU assay.[2][13][14][15][16]
Principle: EdU is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. The incorporated EdU is detected via a "click" chemistry reaction with a fluorescent azide (B81097), which is smaller than an antibody, allowing for easier access to the DNA.[15][16]
Protocol:
-
EdU Labeling:
-
Fixation and Permeabilization:
-
Click Reaction:
-
DNA Staining and Imaging:
-
Wash the cells.
-
(Optional) Counterstain the nuclei with a DNA stain like Hoechst 33342.[2]
-
Image the cells using a fluorescence microscope.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][17][18][19][20]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.[1]
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, slowly add ice-cold 70% ethanol (B145695) to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.[20]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the PI fluorescence on a linear scale.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving CLN3
CLN3 has been shown to interact with and modulate key signaling pathways that regulate cell proliferation.
1. EGFR/PI3K/Akt Signaling Pathway:
Studies suggest that CLN3 is involved in the trafficking and degradation of the Epidermal Growth Factor Receptor (EGFR). Inhibition of CLN3 can suppress the activation of the PI3K/Akt pathway, which is a critical downstream effector of EGFR signaling that promotes cell survival and proliferation.
References
- 1. RNAi-mediated knockdown of the CLN3 gene inhibits proliferation and promotes apoptosis in drug-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi-mediated knockdown of the CLN3 gene inhibits proliferation and promotes apoptosis in drug-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CLN3 silencing by RNA interference on the proliferation and apoptosis of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Batten disease gene Cln3 is required for the activation of intestinal stem cell during regeneration via JAK/STAT signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between the juvenile Batten disease gene, CLN3, and the Notch and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CLN3, at the crossroads of endocytic trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of CLN3 contributes to tumour progression and predicts poor prognosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CLN3 gene and protein: What we know - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of AKT-mediated p27Kip1 phosphorylation with shift to sphingomyelin synthesis in CLN3 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput RNAi screening in vitro: From cell lines to primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The G1 Cyclin Cln3 Promotes Cell Cycle Entry via the Transcription Factor Swi6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for calcium channel modulators in CLN3 siRNA knock down SH-SY5Y neuroblastoma cells reveals a significant decrease of intracellular calcium levels by selected L-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interactions between the juvenile Batten disease gene, CLN3, and the Notch and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Apoptosis Induced by CLM3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CLM3 has been identified as a compound of interest in cancer research due to its ability to induce apoptosis, the process of programmed cell death. Dysregulation of apoptosis is a hallmark of cancer, and therapeutic agents that can effectively trigger this pathway in malignant cells are of significant interest. These application notes provide a comprehensive guide for evaluating the apoptotic effects of this compound treatment on cancer cells. The protocols detailed below are standard methods for the robust characterization of apoptosis, enabling researchers to elucidate the mechanism of action of this compound and similar compounds.
Data Presentation
The following table summarizes the dose-dependent induction of apoptosis in dedifferentiated thyroid cancer (DePTC) cells following a 48-hour treatment with this compound. The percentage of apoptotic cells was determined by Hoechst staining.[1]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | Baseline |
| 10 | 5.3% |
| 30 | 14.1% |
| 50 | 18.6% |
Experimental Protocols
A multi-assay approach is recommended to thoroughly evaluate apoptosis induced by this compound. This involves assessing changes in the plasma membrane, mitochondrial function, and the activation of key apoptotic enzymes.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[2][3][4] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[1][2] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours). Include a positive control for apoptosis, such as treatment with staurosporine.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][6]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]
Measurement of Caspase-3/7 Activity
Principle: Caspases are a family of cysteine proteases that are key mediators of apoptosis.[7] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave numerous cellular substrates.[7] Caspase-3/7 activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the caspase activity.[8][9]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate (white-walled for luminescence assays) and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.[9]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The loss of mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic pathway of apoptosis.[10][11] JC-1 is a lipophilic, cationic dye that can be used to measure ΔΨm.[12] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[11] In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[11] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate or a 96-well plate suitable for fluorescence microscopy or plate reader analysis. Treat with this compound as previously described. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[11]
-
JC-1 Staining:
-
Prepare a JC-1 staining solution according to the manufacturer's protocol.[10]
-
Remove the culture medium and add the JC-1 staining solution to each well.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in a CO2 incubator.[10][12]
-
Washing: After incubation, remove the staining solution and wash the cells with assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red and green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer with appropriate detectors for red and green fluorescence.
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for JC-1 aggregates (red) and monomers (green).[10]
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis.[13] This includes the detection of cleaved (activated) forms of caspases (e.g., caspase-3, caspase-9) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).
Protocol:
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Visualizations
Caption: Workflow for assessing this compound-induced apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of antisense oligonucleotides in mouse models of CLN3 Batten disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc-mediated regulation of caspases activity: dose-dependent inhibition or activation of caspase-3 in the human Burkitt lymphoma B cells (Ramos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-3 improves contractile recovery of stunned myocardium, independent of apoptosis-inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Induction of apoptosis by organotin compounds in vitro: neuronal protection with antisense oligonucleotides directed against stannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for CLM3 in Xenograft Models of Thyroid Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CLM3, a multi-target tyrosine kinase inhibitor, in preclinical xenograft models of thyroid cancer. The information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.
This compound has demonstrated significant antitumor and antiangiogenic activity in anaplastic thyroid cancer (ATC), one of the most aggressive and difficult-to-treat human malignancies.[1][2] It functions by inhibiting multiple signal transduction pathways, including those involving the RET tyrosine kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptor.[1][2]
Data Presentation
In Vitro Efficacy of this compound on Thyroid Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | This compound Concentration (µM) | Result | Significance |
| 8305C | Undifferentiated Thyroid Cancer | Proliferation | Not specified | Significant inhibition | P < .01 |
| AF | Anaplastic Thyroid Cancer | Proliferation | Not specified | Significant inhibition | P < .01 |
| Primary ATC cells | Anaplastic Thyroid Cancer | Apoptosis | 10, 30, 50 | Dose-dependent increase | P < .001 |
| Primary ATC cells | Anaplastic Thyroid Cancer | Migration | Not specified | Inhibition | P < .01 |
| Primary ATC cells | Anaplastic Thyroid Cancer | Invasion | Not specified | Inhibition | P < .001 |
| TT | Medullary Thyroid Cancer | Proliferation | 30, 50 | Inhibition | P < .01 |
| MZ-CRC-1 | Medullary Thyroid Cancer | Proliferation | 30, 50 | Inhibition | P < .01 |
| Primary MTC cultures | Medullary Thyroid Cancer | Apoptosis | 10, 30, 50 | Dose-dependent increase | P < .001 |
In Vivo Efficacy of this compound in an Anaplastic Thyroid Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Key Findings |
| CD nu/nu mice | AF (Anaplastic Thyroid Cancer) | This compound | 50 mg/kg per day | Significant inhibition of tumor growth starting 16 days after treatment initiation. |
| CD nu/nu mice | AF (Anaplastic Thyroid Cancer) | This compound | 50 mg/kg per day | Significant decrease in VEGF-A expression and microvessel density in tumor tissues. |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway Inhibition in Thyroid Cancer
The antitumor activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the targeted pathways.
Caption: this compound inhibits key signaling pathways in thyroid cancer.
Xenograft Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a thyroid cancer xenograft model.
Caption: Workflow for a this compound thyroid cancer xenograft study.
Experimental Protocols
Cell Culture
The anaplastic thyroid cancer cell line, AF, can be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Xenograft Model
-
Animal Model: CD nu/nu mice are a suitable immunocompromised model for establishing xenografts.[1][2]
-
Cell Implantation:
-
Harvest AF cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as Matrigel, to a final concentration for injection.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
The study should be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for microvessel density).
-
Another portion can be snap-frozen for molecular analysis (e.g., Western blotting for VEGF-A, p-EGFR, p-AKT, p-ERK, and cyclin D1).[1][2]
-
Statistical Analysis
Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA), to determine the significance of the treatment effect. A p-value of less than 0.05 is typically considered statistically significant.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CLM3 Experimental Variability
Welcome to the CLM3 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor targeting the MAPK/ERK signaling pathway. It is designed for research applications in oncology and related fields to study the effects of pathway inhibition on cell proliferation, differentiation, and survival. The diagram below illustrates the canonical MAPK/ERK pathway and the putative target of this compound.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q3: What are the recommended positive and negative controls for experiments with this compound?
A3: Appropriate controls are crucial for interpreting your results.[1]
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound. This is essential to ensure that any observed effects are due to this compound and not the solvent.[1]
-
Positive Control: Use a known activator of the MAPK/ERK pathway, such as Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA), to confirm that the pathway is active in your cell model.
-
Negative Control (Optional): If available, a structurally similar but inactive analog of this compound can be used to control for off-target effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High variability in cell viability (IC50) values between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution or variations in cell number at the time of treatment can lead to significant differences in results.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. Use a consistent seeding density and verify cell counts for each experiment. Avoid using the outer wells of microplates, which are more prone to evaporation, or fill them with sterile PBS to maintain humidity.[2]
-
-
Possible Cause 2: Cell Passage Number and Health. Cells at high passage numbers may exhibit altered growth rates and drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure cultures are healthy and free of contamination. Discard any cultures that show signs of stress or contamination.[3]
-
-
Possible Cause 3: Reagent Inconsistency. Variations in media, serum, or other reagents can impact cell growth and drug response.
-
Solution: Use the same lot of media and serum for a set of experiments whenever possible. If a new lot must be used, perform a bridging experiment to ensure consistency with previous results.
-
The following table illustrates how cell seeding density can affect the apparent IC50 value of this compound in a 72-hour cell viability assay.
| Seeding Density (cells/well) | IC50 of this compound (µM) | Standard Deviation |
| 1,000 | 2.5 | ± 0.3 |
| 5,000 | 5.1 | ± 0.6 |
| 10,000 | 8.9 | ± 1.2 |
Problem 2: No or low activity of this compound observed.
-
Possible Cause 1: Improper Compound Handling. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution.
-
-
Possible Cause 2: Low Target Expression. The target of this compound (MEK) may not be expressed at sufficient levels in your chosen cell line, or the pathway may not be active.
-
Solution: Confirm the expression of key pathway components (e.g., MEK, ERK) in your cell line using Western blot or qPCR. Ensure the pathway is active under your experimental conditions, or stimulate it with an appropriate growth factor if necessary.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The incubation time or drug concentration range may not be appropriate for your cell line and assay.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration. Test a broad range of this compound concentrations to establish a full dose-response curve.
-
Problem 3: Discrepancy between cell viability results and target engagement (e.g., p-ERK levels).
-
Possible Cause 1: Temporal Mismatch. The inhibition of pathway signaling (e.g., p-ERK reduction) often occurs on a much shorter timescale (minutes to hours) than the resulting effect on cell viability (hours to days).
-
Solution: For target engagement assays like Western blotting for p-ERK, use shorter treatment times (e.g., 30 minutes to 4 hours). For cell viability assays, longer incubation times (e.g., 48-72 hours) are typically required to observe an effect.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity, independent of its action on the intended pathway.
-
Solution: Correlate the dose-response for target inhibition with the dose-response for cell viability. The concentrations at which you see a phenotypic effect should align with the concentrations that produce target engagement. Include a counter-screen or use an inactive analog if available to identify off-target effects.
-
The following diagram outlines a logical workflow for troubleshooting common issues with this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT reagent only).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
This protocol is for assessing the target engagement of this compound by measuring the levels of phosphorylated ERK.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a short duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against total ERK as a loading control.
-
The following diagram illustrates a typical experimental workflow for screening this compound.
References
Technical Support Center: Enhancing CLM3 (CLN3) Efficacy in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the efficacy of targeting CLM3 (the official gene symbol is CLN3) in resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the function of CLN3 and why is it a target in cancer therapy?
A1: CLN3 is a gene that encodes a protein involved in lysosomal function. In the context of cancer, CLN3 has been identified as an anti-apoptotic factor.[1][2][3] Its overexpression in various cancer cell lines, including glioblastoma, neuroblastoma, prostate, ovarian, breast, and colon cancer, has been linked to the suppression of apoptosis, a critical process for eliminating cancerous cells.[1][2] CLN3 negatively modulates the levels of endogenous ceramide, a lipid second messenger that promotes apoptosis. By inhibiting ceramide production, elevated CLN3 levels help cancer cells evade programmed cell death, thus promoting their survival and proliferation. Therefore, targeting CLN3 to restore apoptotic pathways is a promising strategy in cancer therapy.
Q2: In which cancer types is CLN3 overexpression most prevalent?
A2: Studies have shown significant overexpression of CLN3 mRNA and protein in a variety of cancer cell lines. These include cancers of the prostate (Du145, PC-3, LNCaP), glioblastoma (U-373G, T98g), neuroblastoma (IMR-32, SK-N-MC), ovary (SK-OV-3, SW626, PA-1), breast (BT-20, BT-549, BT-474), and colon (SW1116, SW480, HCT 116). Notably, CLN3 expression was found to be 22-330% higher in solid colon tumors compared to corresponding normal tissue. However, not all cancers show overexpression; for instance, pancreatic and lung cancer cell lines have not demonstrated increased CLN3 levels.
Q3: What is the proposed mechanism of action for therapies targeting CLN3?
A3: The primary mechanism of action for CLN3-targeted therapies is the induction of apoptosis. By blocking CLN3 expression or function, the inhibitory effect on ceramide production is removed. This leads to an elevation of endogenous ceramide levels through the de novo ceramide synthesis pathway. Increased ceramide levels then trigger the apoptotic cascade, leading to cancer cell death. Another potential mechanism involves the EGFR/PI3K/Akt signaling pathway, where CLN3 inhibition has been shown to suppress the activation of EGFR and Akt, thereby reducing cancer cell proliferation and invasiveness.
Troubleshooting Guide
Issue 1: Inefficient knockdown of CLN3 expression using siRNA or antisense oligonucleotides.
-
Possible Cause: Suboptimal transfection efficiency.
-
Troubleshooting Tip: Optimize transfection parameters, including the ratio of transfection reagent to siRNA/antisense oligonucleotide, cell density at the time of transfection, and incubation time. Use a positive control (e.g., a fluorescently labeled siRNA) to visually assess transfection efficiency.
-
-
Possible Cause: Degradation of siRNA/antisense oligonucleotides.
-
Troubleshooting Tip: Ensure proper storage and handling of RNA molecules to prevent degradation by RNases. Use nuclease-free water and reagents.
-
-
Possible Cause: Ineffective siRNA/antisense sequence.
-
Troubleshooting Tip: Test multiple siRNA or antisense sequences targeting different regions of the CLN3 mRNA. Perform a dose-response experiment to determine the optimal concentration for knockdown. Validate knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Issue 2: Lack of significant apoptosis in cancer cells following CLN3 knockdown.
-
Possible Cause: Presence of compensatory anti-apoptotic pathways.
-
Troubleshooting Tip: Cancer cells can develop resistance by upregulating other anti-apoptotic proteins (e.g., Bcl-2 family members). Perform a broader analysis of apoptotic markers to identify potential compensatory mechanisms. Consider combination therapies that target both CLN3 and these alternative pathways.
-
-
Possible Cause: Insufficient increase in ceramide levels.
-
Troubleshooting Tip: Measure endogenous ceramide levels following CLN3 knockdown to confirm the expected mechanistic effect. If ceramide levels do not increase, investigate potential dysregulation in the de novo ceramide synthesis pathway.
-
-
Possible Cause: Cell line-specific resistance.
-
Troubleshooting Tip: The efficacy of CLN3 targeting can vary between different cancer cell lines. It is advisable to test the therapeutic strategy in a panel of cell lines with varying genetic backgrounds and CLN3 expression levels.
-
Issue 3: Development of acquired resistance to a CLN3-targeting agent over time.
-
Possible Cause: Upregulation of drug efflux pumps.
-
Troubleshooting Tip: A common mechanism of acquired drug resistance is the increased expression of ATP-binding cassette (ABC) transporters that pump drugs out of the cell. Analyze the expression of common drug efflux pumps (e.g., P-glycoprotein) in resistant cells. Co-administration of an ABC transporter inhibitor could potentially restore sensitivity.
-
-
Possible Cause: Activation of alternative survival pathways.
-
Troubleshooting Tip: Resistant cells may activate alternative signaling pathways to bypass the effects of CLN3 inhibition. For example, increased signaling through other receptor tyrosine kinases could compensate for the suppression of the EGFR pathway. Perform pathway analysis (e.g., phospho-kinase arrays) to identify activated survival pathways in resistant cells and consider targeting these pathways with additional inhibitors.
-
-
Possible Cause: Mutations in the drug target or downstream effectors.
-
Troubleshooting Tip: While less common for antisense-based therapies, small molecule inhibitors can be rendered ineffective by mutations in their target protein. Sequencing of the CLN3 gene and key downstream signaling molecules in resistant clones may identify mutations that confer resistance.
-
Data Presentation
Table 1: CLN3 Overexpression in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Reference |
| Glioblastoma | U-373G, T98g | |
| Neuroblastoma | IMR-32, SK-N-MC | |
| Prostate | Du145, PC-3, LNCaP | |
| Ovarian | SK-OV-3, SW626, PA-1 | |
| Breast | BT-20, BT-549, BT-474, MCF7 | |
| Colon | SW1116, SW480, HCT 116 |
Table 2: Quantitative Effects of Blocking CLN3 Expression
| Cancer Cell Line | Method of CLN3 Blocking | Observed Effects | Reference |
| DU-145 (Prostate) | Adenovirus-antisense CLN3 | Inhibition of growth and viability, increased ceramide, increased apoptosis | |
| BT-20 (Breast) | Adenovirus-antisense CLN3 | Inhibition of growth and viability, increased ceramide, increased apoptosis | |
| SW1116 (Colon) | Adenovirus-antisense CLN3 | Inhibition of growth and viability, increased ceramide, increased apoptosis | |
| T98g (Glioblastoma) | Adenovirus-antisense CLN3 | Inhibition of growth and viability, increased ceramide, increased apoptosis | |
| MCF7 (Breast) | CLN3 siRNA | Inhibition of growth and viability, increased apoptosis |
Experimental Protocols
Protocol 1: Knockdown of CLN3 using Adenovirus-bearing Antisense CLN3 (Ad-AS-CLN3)
-
Cell Culture: Plate cancer cells (e.g., DU-145, BT-20, SW1116, T98g) in appropriate growth medium and allow them to adhere overnight.
-
Viral Transduction: On the day of the experiment, infect the cells with Ad-AS-CLN3 at a predetermined multiplicity of infection (MOI). Use a control adenovirus (e.g., expressing a non-targeting sequence) as a negative control.
-
Incubation: Incubate the cells for 48-72 hours to allow for antisense-mediated knockdown of CLN3 expression.
-
Validation of Knockdown: Harvest a subset of cells to confirm CLN3 protein knockdown by Western blot analysis using a specific anti-CLN3 antibody.
-
Functional Assays: Use the remaining cells for downstream functional assays such as cell viability assays (e.g., MTT), apoptosis assays (e.g., propidium (B1200493) iodide and JC-1 staining), and ceramide level measurements.
Protocol 2: Assessment of Apoptosis using Propidium Iodide (PI) and JC-1 Staining
-
Cell Preparation: Following treatment (e.g., CLN3 knockdown), harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
JC-1 Staining (Mitochondrial Membrane Potential):
-
Resuspend cells in medium containing JC-1 dye (typically 5 µg/ml).
-
Incubate at 37°C for 15-30 minutes.
-
Wash cells with PBS.
-
Analyze by flow cytometry. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers), indicating a loss of mitochondrial membrane potential.
-
-
Propidium Iodide (PI) Staining (Cell Permeability):
-
Resuspend cells in a binding buffer.
-
Add PI to the cell suspension (typically 1-5 µg/ml).
-
Incubate on ice for 15 minutes in the dark.
-
Analyze by flow cytometry. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells), which will fluoresce red.
-
Mandatory Visualizations
Caption: CLN3 negatively regulates de novo ceramide synthesis, suppressing apoptosis.
Caption: Workflow for assessing the effects of CLN3 knockdown in cancer cells.
Caption: Logical overview of potential resistance mechanisms to CLN3-targeted therapy.
References
Technical Support Center: Investigating Treatments in CLN3 Mouse Models
Disclaimer: The information provided herein is intended for guidance in a research context and is based on preclinical studies in mouse models of CLN3 disease. "CLM3" is presumed to be a typographical error for "CLN3," the gene associated with juvenile neuronal ceroid lipofuscinosis (Batten disease). All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing mouse models to study therapeutic interventions for CLN3 disease.
Frequently Asked Questions (FAQs)
Q1: What are the most common mouse models for CLN3 disease?
A1: The most frequently used mouse models for studying CLN3 disease are the Cln3-knockout (Cln3-/-) and the Cln3Δex7/8-knockin mice. The latter mimics the most common human mutation.[1] It is important to consider the genetic background and sex of the mice, as these factors can influence the disease phenotype and experimental outcomes.[1] For instance, Cln3-/- male mice on a 129S6/SvEv genetic background may exhibit more pronounced motor deficits, making them suitable candidates for therapeutic studies.[1]
Q2: Are there established treatments for CLN3 disease in mouse models?
A2: Currently, there are no curative treatments for CLN3 disease. However, several experimental therapeutic approaches have been investigated in mouse models, including immunomodulatory drugs, gene therapy, and other small molecules.[2][3]
Q3: What are the reported side effects of immunomodulatory treatments like fingolimod (B1672674) and teriflunomide (B560168) in Cln3 mouse models?
A3: In a key study, treatment with fingolimod (0.5 mg/kg/day) and teriflunomide (10 mg/kg/day) administered in the drinking water for 5 months was reported to be well-tolerated in Cln3 mouse models, with no side effects detected.
Q4: Have any adverse effects been observed with gene therapy in Cln3 mouse models?
A4: A study involving early postnatal administration of an adeno-associated virus (AAV9) gene therapy in a Cln3 mouse model reported the treatment to be safe and effective, with no major adverse effects highlighted in the provided information.
Q5: Are there any other therapeutic agents that have shown potential side effects in Cln3 mice?
A5: Prolonged exposure to the immunosuppressant mycophenolate mofetil (MMF) in Cln3-deficient mice, while showing some positive effects, was associated with a decline in rotarod performance.
Troubleshooting Guides
Unexpected Motor Deficits or Behavioral Changes During Treatment
Issue: Mice undergoing a novel treatment exhibit a decline in motor coordination (e.g., on the rotarod test) or other behavioral abnormalities not typical of the Cln3 disease progression in the model.
Possible Causes & Troubleshooting Steps:
-
Drug-Induced Neuromotor Effects: The therapeutic agent itself may have off-target effects on the central or peripheral nervous system.
-
Action: Review the known pharmacology of the compound. Are there reports of motor side effects in other preclinical models or in humans?
-
Action: Include a treatment group of wild-type mice to distinguish between disease-modifying effects and general toxicity.
-
Action: Consider reducing the dose or exploring alternative administration routes.
-
-
General Malaise or Sickness: The treatment may be causing systemic toxicity, leading to weakness and reduced motivation in behavioral tests.
-
Action: Monitor body weight, food and water intake, and general appearance (e.g., posture, grooming). A significant drop in body weight is a key indicator of toxicity.
-
Action: Perform basic health checks, such as assessing hydration status and monitoring for signs of distress.
-
-
Interaction with Disease Pathology: The treatment might exacerbate specific aspects of the Cln3 disease pathology.
-
Action: Conduct histological and biochemical analyses of key brain regions to assess markers of neuroinflammation, neuronal loss, and lysosomal storage. Compare these findings between treated and untreated Cln3 mice.
-
Interpreting a Lack of Therapeutic Efficacy
Issue: A treatment expected to be beneficial shows no significant improvement in the Cln3 mouse model phenotype.
Possible Causes & Troubleshooting Steps:
-
Timing of Intervention: The treatment may be administered too late in the disease course to have a significant effect. Studies suggest that disruptions in brain activity in Cln3 mouse models can emerge soon after birth, emphasizing the need for early intervention.
-
Action: Design studies with treatment initiation at various stages of the disease (pre-symptomatic vs. symptomatic).
-
-
Insufficient Dosage or Bioavailability: The drug may not be reaching the target tissues (e.g., the central nervous system) at a high enough concentration.
-
Action: Perform pharmacokinetic studies to measure drug levels in the plasma and brain tissue.
-
Action: Consider alternative formulations or administration routes to improve bioavailability.
-
-
Inappropriate Outcome Measures: The chosen behavioral or pathological readouts may not be sensitive enough to detect subtle therapeutic effects.
-
Action: Utilize a battery of behavioral tests that assess different aspects of motor and cognitive function.
-
Action: Employ sensitive biochemical and histological markers relevant to CLN3 disease pathology.
-
Data Summary
Table 1: Summary of Selected Therapeutic Interventions and Reported Side Effects in Cln3 Mouse Models
| Therapeutic Agent | Dosage and Administration | Mouse Model | Reported Side Effects/Observations | Reference |
| Fingolimod | 0.5 mg/kg/day in drinking water | Cln3-/- | Well-tolerated; no side effects detected. | |
| Teriflunomide | 10 mg/kg/day in drinking water | Cln3-/- | Well-tolerated; no side effects detected. | |
| AAV9 Gene Therapy | Early postnatal administration | Cln3 mouse model | Reported as safe and efficacious. | |
| Mycophenolate Mofetil (MMF) | Not specified | Cln3-deficient mice | Prolonged exposure associated with a decline in rotarod performance. |
Experimental Protocols
Methodology for Immunomodulatory Treatment with Fingolimod and Teriflunomide
This protocol is based on a study that reported no side effects in Cln3 mouse models.
-
Animal Model: Cln3-/- mice and wild-type littermate controls.
-
Treatment Groups:
-
Vehicle control (drinking water).
-
Fingolimod (0.5 mg/kg/day).
-
Teriflunomide (10 mg/kg/day).
-
-
Drug Preparation and Administration:
-
Calculate the daily water consumption per mouse to determine the required drug concentration.
-
Dissolve fingolimod or teriflunomide in the drinking water.
-
Provide the medicated water ad libitum.
-
Prepare fresh solutions and replace the water bottles weekly.
-
-
Treatment Duration: 5 months.
-
Monitoring:
-
Daily monitoring for any signs of adverse effects, including changes in weight, behavior, or general health.
-
Regularly measure water consumption to ensure consistent drug administration.
-
-
Outcome Measures:
-
Behavioral tests (e.g., rotarod, open field).
-
Histological analysis of the central nervous system to assess neuroinflammation, neuronal loss, and brain atrophy.
-
Flow cytometry to quantify T-cell numbers in the CNS.
-
Visualizations
Caption: Preclinical therapeutic trial workflow in CLN3 mouse models.
Caption: Pathological mechanisms in CLN3 disease and therapeutic targets.
References
- 1. Finding the most appropriate mouse model of juvenile CLN3 (Batten) disease for therapeutic studies: the importance of genetic background and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod and Teriflunomide Attenuate Neurodegeneration in Mouse Models of Neuronal Ceroid Lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod and Teriflunomide Attenuate Neurodegeneration in Mouse Models of Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of CLM3 in Clinical Translation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CLM3 (CLN3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical translation of therapies targeting this compound, a protein implicated in the neurodegenerative disorder Juvenile Neuronal Ceroid Lipofuscinosis (JNCL), also known as Batten disease.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what are the primary challenges in developing therapies for this compound-related diseases?
A1: this compound, officially known as CLN3, is a transmembrane protein primarily located in the membranes of lysosomes and endosomes. Its precise function is still under investigation, but it is understood to be involved in various cellular processes including lysosomal pH regulation, autophagy, and endocytic trafficking. Mutations in the CLN3 gene lead to JNCL (Batten disease), a fatal neurodegenerative disorder.
The primary challenges in developing therapies for this compound-related diseases include:
-
Poorly Understood Pathophysiology: The exact mechanisms by which CLN3 dysfunction leads to neurodegeneration are not fully elucidated, making it difficult to identify and validate therapeutic targets.
-
Blood-Brain Barrier (BBB) Penetration: Delivering therapeutic agents to the central nervous system is a major hurdle.
-
Lack of Robust Biomarkers: There is a need for reliable biomarkers to monitor disease progression and the efficacy of treatments in clinical trials.
-
Rarity of the Disease: The low prevalence of Batten disease makes it challenging to conduct large-scale clinical trials.
-
Limitations of Animal Models: Current animal models of CLN3 disease often exhibit a milder phenotype compared to human patients, which can limit the predictive value of preclinical studies.
Experimental
Q2: I am having trouble detecting this compound protein via Western blot. What are some common issues and solutions?
A2: Detecting transmembrane proteins like this compound can be challenging. Here are some common issues and troubleshooting tips:
-
Antibody Specificity: Not all commercially available anti-CLN3 antibodies have high specificity, which can lead to the detection of non-specific bands. It is crucial to validate your antibody using CLN3-deficient control samples.
-
Protein Extraction and Solubilization: Ensure complete solubilization of the membrane protein. Use appropriate lysis buffers containing strong detergents (e.g., RIPA buffer) and consider mechanical disruption methods like sonication.
-
Gel Electrophoresis and Transfer: Optimize the SDS-PAGE conditions for membrane proteins. Using gradient gels can improve resolution. Ensure efficient transfer to the membrane by optimizing transfer time and voltage, and consider using a wet transfer system.
-
Low Abundance: this compound may be expressed at low levels in some cell types. Increase the amount of protein loaded onto the gel or consider enriching for lysosomal fractions.
Q3: My cell cultures of this compound-deficient neurons are not showing a clear disease phenotype. What could be the reason?
A3: Recapitulating the full spectrum of a neurodegenerative disease in vitro can be difficult. Consider the following:
-
Cell Type: The choice of neuronal cell type is critical. Different neuronal populations may have varying vulnerability to CLN3 deficiency.
-
Culture Conditions: Long-term culture may be necessary to observe significant phenotypic changes. Ensure your culture media and supplements are optimized for neuronal health and longevity.
-
Assay Sensitivity: The assays used to measure cellular dysfunction may not be sensitive enough to detect subtle early-stage changes. Consider using a panel of assays that measure different aspects of cellular health, such as lysosomal function, autophagy, and oxidative stress.
Troubleshooting Guides
Gene Therapy Development
Issue: Low transduction efficiency of AAV vectors in neuronal cells.
-
Possible Cause 1: Incorrect AAV serotype.
-
Solution: Different AAV serotypes have different tropisms for various cell types. Research and select a serotype known to efficiently transduce the target neuronal population.
-
-
Possible Cause 2: Poor vector quality (e.g., high percentage of empty capsids).
-
Solution: Purify AAV vectors using methods that effectively separate full and empty capsids, such as density gradient ultracentrifugation or ion-exchange chromatography.
-
-
Possible Cause 3: Immune response to the AAV vector.
-
Solution: In in vivo studies, consider the host's pre-existing immunity to AAV. Immunosuppressive drugs may be required. In vitro, ensure the culture is free from contaminants that could trigger an immune response.
-
Protein Analysis
Issue: Inconsistent results in this compound immunofluorescence staining.
-
Possible Cause 1: Inadequate cell permeabilization.
-
Solution: Optimize the permeabilization step. For transmembrane proteins, a gentle detergent like saponin (B1150181) or a low concentration of Triton X-100 is often preferred to preserve membrane integrity.
-
-
Possible Cause 2: Antibody cross-reactivity.
-
Solution: Validate the primary antibody with appropriate controls, such as cells from a CLN3 knockout model.
-
-
Possible Cause 3: Signal bleed-through in multi-color imaging.
-
Solution: Use spectrally distinct fluorophores and appropriate filter sets. Perform sequential scanning if available on your confocal microscope.
-
Data Presentation
Table 1: Relative mRNA Expression of CLN3 in Various Human Tissues
| Tissue | Relative Expression Level (TPM) | Data Source |
| Whole Blood | High | GTEx |
| Spleen | High | GTEx |
| Lung | Moderate | GTEx |
| Brain | Low | GTEx |
| Heart | Low | GTEx |
TPM: Transcripts Per Million. Data is generalized from the Genotype-Tissue Expression (GTEx) portal.
Table 2: Summary of Preclinical AAV-mediated CLN3 Gene Therapy Studies in Mouse Models
| Mouse Model | Vector | Delivery Route | Key Efficacy Outcomes | Reference |
| Cln3Δex7/8 | AAV9 | Intracerebroventricular | Reduced lysosomal storage material, improved motor function, extended lifespan | Foust et al., 2010 |
| Cln3-/- | AAV2 | Subretinal injection | Preservation of retinal function and structure | Tecedor et al., 2013 |
Experimental Protocols
Protocol 1: Western Blotting for this compound Protein
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by sonication (3 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% gradient SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a validated primary anti-CLN3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Protocol 2: Immunofluorescence Staining of this compound in Cultured Cells
-
Cell Preparation:
-
Grow cells on glass coverslips to 70-80% confluency.
-
Wash cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% saponin in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary anti-CLN3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a confocal or fluorescence microscope.
-
Mandatory Visualization
Caption: Overview of signaling pathways associated with this compound function.
Caption: Experimental workflow for AAV-mediated this compound gene therapy vector production.
Validation & Comparative
Validating CLM3's Potency Against VEGF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CLM3, a novel pyrazolo[3,4-d]pyrimidine derivative, and its validated effects on the Vascular Endothelial Growth Factor (VEGF) receptor signaling pathway. The data presented herein is compiled from preclinical studies to assist in the evaluation of this compound as a potential anti-angiogenic therapeutic agent.
Introduction to this compound and VEGF Receptor Inhibition
This compound is a multi-target tyrosine kinase inhibitor with demonstrated anti-angiogenic properties.[1] Its mechanism of action includes the inhibition of key signaling pathways involved in tumor growth and vascularization, such as those mediated by the VEGF receptor (VEGFR), RET tyrosine kinase, and epidermal growth factor receptor (EGFR).[1] The VEGF signaling cascade is a critical regulator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By targeting VEGFR, this compound aims to disrupt this process and inhibit tumor progression.
Comparative Analysis of Kinase Inhibitors
While specific IC50 values for this compound against a panel of kinases are not publicly available in the reviewed literature, its biological activity has been characterized at various concentrations. The following table compares the observed effects of this compound in anaplastic thyroid cancer (ATC) models with the known IC50 values of other prominent VEGFR inhibitors, including some with the same pyrazolo[3,4-d]pyrimidine scaffold. This provides a contextual benchmark for its potency.
| Compound | Target Kinase(s) | IC50 (nM) | This compound Effective Concentrations (in ATC models) | Key Findings |
| This compound | VEGFR, RET, EGFR | Not Available | 1-100 µM (in vitro) | Significantly inhibits proliferation, induces apoptosis, and inhibits migration and invasion of anaplastic thyroid cancer cells. Reduces VEGF-A expression and microvessel density in vivo.[1] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 2 (PDGFRβ), 80 (VEGFR2) | N/A | Multi-targeted TKI approved for various cancers. |
| Sorafenib | Raf-1, B-Raf, VEGFR2, PDGFRβ, c-Kit | 6 (Raf-1), 20 (B-Raf), 90 (VEGFR2) | N/A | Multi-kinase inhibitor used in the treatment of several cancers. |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | N/A | Potent and selective VEGFR inhibitor. |
| Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative) | VEGFR2 | 63 | N/A | Demonstrates potent VEGFR-2 inhibition.[2] |
| Compound II-1 (Pyrazolo[3,4-d]pyrimidine derivative) | VEGFR2 | 5900 (on HepG2 cells) | N/A | Shows significant inhibition of tumor cellular activity.[3] |
| Compound 10k (Pyrazolo[3,4-d]pyrimidine derivative) | VEGFR2 | 30-1600 (on various cancer cell lines) | N/A | Exhibits high anti-proliferative activity. |
Experimental Validation of this compound's Effect on VEGF Receptor
The anti-angiogenic and anti-tumor effects of this compound have been validated through a series of in vitro and in vivo experiments.
In Vitro Studies in Anaplastic Thyroid Cancer (ATC) Cells
-
Cell Proliferation and Apoptosis: this compound was shown to significantly inhibit the proliferation of 8305C and AF anaplastic thyroid cancer cell lines and primary ATC cells in a dose-dependent manner (concentrations ranging from 1 to 100 µM). Furthermore, it induced apoptosis in these cells.
-
Cell Migration and Invasion: Treatment with this compound led to a significant inhibition of migration and invasion of ATC cells.
-
Downstream Signaling: this compound was observed to inhibit the phosphorylation of key downstream signaling molecules in the VEGF pathway, including AKT and ERK1/2, in 8305C and AF cells.
In Vivo Studies in a Mouse Xenograft Model
-
Tumor Growth Inhibition: In a xenograft model using AF anaplastic thyroid cancer cells in CD nu/nu mice, daily administration of this compound (50 mg/kg) significantly inhibited tumor growth.
-
Reduction of Angiogenesis: Immunohistochemical analysis of the tumor tissues from this compound-treated mice revealed a significant decrease in VEGF-A expression and microvessel density, confirming its anti-angiogenic effect in vivo.
Signaling Pathways and Experimental Workflows
VEGF Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical VEGF receptor signaling pathway and the proposed point of intervention for this compound.
Preclinical Evaluation Workflow for a VEGFR Inhibitor
The diagram below outlines a typical experimental workflow for the preclinical validation of a novel VEGF receptor inhibitor like this compound.
Detailed Experimental Protocols
In Vitro VEGFR2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on VEGFR2 kinase activity and to calculate its IC50 value.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant VEGFR2 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Anaplastic thyroid cancer cell lines (e.g., 8305C, AF)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Western Blot for Phosphorylated VEGFR2 and Downstream Targets
Objective: To determine the effect of a compound on the phosphorylation status of VEGFR2 and its downstream signaling proteins (e.g., Akt, ERK1/2).
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR2
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treat the cells with the test compound for a specified time, then stimulate with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-30 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., CD nu/nu mice)
-
Anaplastic thyroid cancer cells (e.g., AF cells)
-
Matrigel (optional, for co-injection)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
-
Materials for tissue fixation and immunohistochemistry
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., this compound at 50 mg/kg/day via oral gavage) and vehicle to the respective groups for a defined period.
-
Measure tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin (B1166041) for immunohistochemical analysis of microvessel density (e.g., using anti-CD31 antibody) and VEGF-A expression.
References
- 1. This compound, a multitarget tyrosine kinase inhibitor with antiangiogenic properties, is active against primary anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of EGFR Inhibition: A Comparative Guide
While direct evidence for "CLM3" as an inhibitor of the epidermal growth factor receptor (EGFR) is not established in the current scientific literature, the broader interest in targeting EGFR remains a cornerstone of modern cancer therapy. This guide provides a comprehensive comparison of well-characterized EGFR inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Recent studies have explored the role of the CLN3 gene in various cancers. Overexpression of CLN3 mRNA and protein has been observed in several cancer cell lines, including glioblastoma, neuroblastoma, prostate, ovarian, breast, and colon cancer.[1] In fact, in 8 out of 10 solid colon tumors, CLN3 expression was found to be 22-330% higher than in corresponding normal tissue.[1] Interestingly, in breast cancer, an association has been found where the absence of human epidermal growth factor receptor 2 (HER2) expression correlates with CLN3 overexpression.[2] The CLN3 protein is known to be anti-apoptotic, and its deficiency is linked to increased levels of the pro-apoptotic sphingolipid ceramide.[2][3] Blocking CLN3 expression has been shown to inhibit the growth and viability of cancer cells and lead to an increase in endogenous ceramide production, ultimately resulting in increased apoptosis. While these findings position CLN3 as a potential molecular target for cancer drug discovery through the modulation of ceramide pathways, they do not indicate a direct inhibitory effect on EGFR itself.
Given the critical role of EGFR in cell proliferation and survival, a multitude of inhibitors have been developed and are in clinical use. These can be broadly categorized into two main classes: monoclonal antibodies that target the extracellular domain and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.
Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors
The development of EGFR TKIs has progressed through multiple generations, each with improved efficacy and specificity. The following tables summarize key performance data for prominent EGFR inhibitors across different generations.
| Inhibitor | Generation | Target | IC50 (nM) * | Median Progression-Free Survival (PFS) (months) | Common Resistance Mutation |
| Gefitinib | First | EGFR (reversible) | Varies by cell line | 9.4 - 10.9 | T790M |
| Erlotinib | First | EGFR (reversible) | 6.33 - 7.11 µM (BRAF class 3) | 7.2 - 12.0 | T790M |
| Afatinib | Second | EGFR, HER2, HER4 (irreversible) | - | 9.9 - 11.1 | T790M |
| Osimertinib | Third | EGFR (mutant-selective, irreversible) | - | 18.5 - 19.0 | C797S |
| Lazertinib | Third | EGFR (mutant-selective, irreversible) | - | 18.5 | - |
| Aumolertinib | Third | EGFR (mutant-selective, irreversible) | - | 19.0 | - |
| Furmonertinib | Third | EGFR (mutant-selective, irreversible) | - | 20.8 (CNS PFS) | - |
IC50 values are highly dependent on the specific cell line and experimental conditions. The values for Erlotinib are for BRAF class 3-mutated NSCLC cell lines. Data for PFS are compiled from various clinical trials and retrospective studies.
Head-to-Head Comparisons of EGFR TKIs
Direct comparative studies provide valuable insights into the relative efficacy of different EGFR inhibitors.
| Comparison | Trial/Study | Metric | Result |
| Afatinib vs. Gefitinib | LUX-Lung 7 | PFS | 11.0 months (Afatinib) vs. 10.9 months (Gefitinib) |
| Osimertinib vs. First-Generation TKIs | FLAURA | PFS | 18.9 months (Osimertinib) vs. 10.2 months (Gefitinib/Erlotinib) |
| Lazertinib vs. Osimertinib | Randomized Exploratory Analysis | PFS | 18.5 months (Lazertinib) vs. 16.6 months (Osimertinib) |
| Aumolertinib vs. Osimertinib | Retrospective Study | PFS | No significant difference (19 months for both) |
Experimental Protocols
The evaluation of EGFR inhibitors relies on a series of well-established in vitro and in vivo assays. Below are the methodologies for key experiments.
Cell Growth Inhibition Assay (IC50 Determination)
-
Cell Culture : Human cancer cell lines (e.g., A549, CALU-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis : The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, is calculated by interpolation from the dose-response curves.
Western Blotting for EGFR Pathway Activation
-
Cell Lysis : Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins like AKT, p-AKT, ERK, and p-ERK.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing EGFR Signaling and Inhibition
The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a novel EGFR inhibitor.
References
- 1. The CLN3 gene is a novel molecular target for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association between CLN3 (Neuronal Ceroid Lipofuscinosis, CLN3 Type) Gene Expression and Clinical Characteristics of Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between CLN3 (Neuronal Ceroid Lipofuscinosis, CLN3 Type) Gene Expression and Clinical Characteristics of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumor Potential of Targeting CLN3: A Comparative Analysis Across Cancer Cell Lines
Central to the survival and proliferation of a range of cancer cells is the overexpression of the anti-apoptotic gene, CLN3. Emerging research highlights that the targeted inhibition of CLN3 can trigger programmed cell death, known as apoptosis, and curb tumor growth. This guide provides a comparative overview of the anti-tumor effects of CLN3 inhibition in various cancer cell lines, supported by experimental data and detailed protocols for researchers.
The CLN3 gene product is a protein that plays a significant role in preventing apoptosis.[1][2][3] Its elevated expression has been documented in a multitude of cancer cell lines, including those from breast, ovarian, colon, glioblastoma, neuroblastoma, and prostate cancers.[4][5] This overexpression makes CLN3 an attractive therapeutic target. The primary mechanism by which inhibiting CLN3 exerts its anti-tumor effect is through the upregulation of ceramide, a pro-apoptotic lipid molecule.[1][3][6]
Comparative Efficacy of CLN3 Inhibition on Cancer Cell Viability and Apoptosis
The effectiveness of CLN3 inhibition varies among different cancer cell lines. The following tables summarize the observed anti-tumor effects upon CLN3 knockdown using RNA interference (RNAi) technologies such as small interfering RNA (siRNA) or short hairpin RNA (shRNA).
Table 1: Effect of CLN3 Knockdown on Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | Method of CLN3 Inhibition | Apoptosis Analysis | Results | Reference |
| MCF7 | Breast Cancer | siRNA | Propidium Iodide (PI) Staining | Significant increase in the percentage of apoptotic cells. | [1] |
| A2780 | Ovarian Cancer | shRNA Lentivirus | Flow Cytometry | 35.55% increase in apoptotic cells compared to control. | [7] |
| A2780/DDP (Cisplatin-resistant) | Ovarian Cancer | shRNA Lentivirus | Flow Cytometry | Apoptotic cells increased from 11.26% to 59.17%. | [7] |
| A2780/CBP (Carboplatin-resistant) | Ovarian Cancer | shRNA Lentivirus | Flow Cytometry | Apoptotic cells increased from 13.18% to 72.11%. | [7] |
| DU-145 | Prostate Cancer | Adenovirus-antisense CLN3 | PI and JC-1 Staining | Increased apoptosis. | [4] |
| BT-20 | Breast Cancer | Adenovirus-antisense CLN3 | PI and JC-1 Staining | Increased apoptosis. | [4] |
| SW1116 | Colon Cancer | Adenovirus-antisense CLN3 | PI and JC-1 Staining | Increased apoptosis. | [4] |
| T98g | Glioblastoma | Adenovirus-antisense CLN3 | PI and JC-1 Staining | Increased apoptosis. | [4] |
Table 2: Effect of CLN3 Knockdown on Cell Viability and Ceramide Levels
| Cell Line | Cancer Type | Method of CLN3 Inhibition | Effect on Cell Viability | Effect on Ceramide Levels | Reference |
| MCF7 | Breast Cancer | siRNA | Inhibition of growth and viability. | 3-fold increase in endogenous ceramide. | [1] |
| A2780 | Ovarian Cancer | shRNA Lentivirus | Significantly decreased cell viability. | Not Reported | [7] |
| A2780/DDP | Ovarian Cancer | shRNA Lentivirus | Significantly decreased cell viability. | Not Reported | [7] |
| A2780/CBP | Ovarian Cancer | shRNA Lentivirus | Significantly decreased cell viability. | Not Reported | [7] |
Signaling Pathway of CLN3 Inhibition-Induced Apoptosis
The anti-tumor effect of CLN3 inhibition is primarily mediated through the ceramide signaling pathway. Under normal conditions in cancer cells with high CLN3 expression, CLN3 suppresses the generation of ceramide, thereby inhibiting apoptosis and promoting cell survival. When CLN3 is inhibited, this suppression is lifted, leading to an accumulation of intracellular ceramide. Elevated ceramide levels then trigger a cascade of events culminating in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-tumor effects of CLN3 inhibition.
CLN3 Knockdown using Lentiviral shRNA Transduction
This protocol describes the stable knockdown of CLN3 expression in cancer cell lines using a lentiviral vector expressing a short hairpin RNA (shRNA) targeting CLN3.
Materials:
-
Target cancer cell line
-
Lentiviral particles containing CLN3-specific shRNA and a non-targeting control shRNA
-
Complete culture medium
-
Polybrene
-
Puromycin
Procedure:
-
Day 1: Cell Seeding: Plate target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of infection.[8]
-
Day 2: Transduction:
-
Prepare complete medium containing 5 µg/ml Polybrene.[8]
-
Remove the existing medium from the cells and replace it with the Polybrene-containing medium.
-
Thaw the lentiviral particles at room temperature and gently mix.
-
Add the desired amount of lentiviral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI) to optimize transduction efficiency.[9]
-
Incubate the cells overnight.
-
-
Day 3: Media Change: Remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Day 4 and onwards: Selection:
-
Begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until resistant colonies are formed.
-
Expand the resistant colonies and verify CLN3 knockdown by qPCR or Western blot.
-
Apoptosis Assessment by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying apoptotic cells, which are characterized by DNA fragmentation and subsequent loss of DNA content, leading to a sub-G1 peak in a DNA content histogram.
Materials:
-
Control and CLN3-knockdown cells
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 0.1% sodium citrate, 0.1% Triton X-100, 50 µg/ml PI)
Procedure:
-
Cell Harvest: Harvest approximately 1-2 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with PBS and centrifuge again.
-
Fixation (Optional but recommended): Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a population with lower DNA content than the G1 population (sub-G1 peak).
Measurement of Intracellular Ceramide Levels
An increase in ceramide levels is a key indicator of apoptosis induction following CLN3 inhibition.
Materials:
-
Control and CLN3-knockdown cell pellets
-
Reagents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Diacylglycerol (DAG) kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) system
Procedure (based on the Diacylglycerol Kinase Assay):
-
Lipid Extraction: Extract total lipids from the cell pellets using an appropriate solvent system (e.g., a mixture of chloroform and methanol).
-
Enzymatic Reaction:
-
Dry the lipid extract and resuspend it in a detergent-containing buffer.
-
Initiate the phosphorylation of ceramide by adding DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.
-
-
Separation: Separate the radiolabeled ceramide-1-phosphate from other lipids using thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled spots by autoradiography and quantify the amount of radioactivity, which is proportional to the amount of ceramide in the original sample.
Conclusion
The available data strongly suggest that CLN3 is a viable therapeutic target in a variety of cancers. The inhibition of CLN3 consistently leads to a reduction in cancer cell viability and an increase in apoptosis, particularly through the upregulation of ceramide. The provided protocols offer a framework for researchers to further investigate the anti-tumor effects of CLN3 inhibition in different cancer models. Future studies should focus on developing specific small molecule inhibitors of CLN3 and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Association between CLN3 (Neuronal Ceroid Lipofuscinosis, CLN3 Type) Gene Expression and Clinical Characteristics of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi-mediated knockdown of the CLN3 gene inhibits proliferation and promotes apoptosis in drug-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drkarim.com [drkarim.com]
- 4. The CLN3 gene is a novel molecular target for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CLN3 gene and protein: What we know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLN3 defines a novel antiapoptotic pathway operative in neurodegeneration and mediated by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi-mediated knockdown of the CLN3 gene inhibits proliferation and promotes apoptosis in drug-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Establishing Safe Disposal Protocols for Novel Compounds: A Guide for Laboratory Professionals
General Principles of Chemical Waste Disposal
All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed in accordance with these regulations.[1] It is crucial to treat unknown substances as hazardous until proven otherwise. Under no circumstances should a hazardous chemical be disposed of down the drain or in the regular trash.[2][3]
Step-by-Step Disposal Procedures for CLM3
1. Waste Characterization and Hazard Assessment:
The first step in proper disposal is to characterize the waste. If a Safety Data Sheet (SDS) is available, it will provide detailed disposal instructions in Section 13. In the absence of an SDS for this compound, a risk assessment based on its known or suspected properties (e.g., reactivity, toxicity, corrosivity, flammability) must be conducted.
2. Personal Protective Equipment (PPE):
Always handle chemical waste with appropriate PPE. Based on general laboratory safety protocols, the minimum recommended PPE includes:
-
Safety goggles (a face shield is recommended when handling larger quantities)
-
Chemical-resistant gloves
-
A lab coat or apron
For volatile substances or when generating aerosols, work should be conducted in a chemical fume hood.[4][5]
3. Waste Segregation and Container Management:
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Compatibility: Do not mix different chemical wastes unless they are known to be compatible.
-
Container Selection: Store chemical waste in appropriate, leak-proof containers. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be compatible with the waste material it holds.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of waste generation, the place of origin (e.g., lab room number), and the principal investigator's name. Abbreviations and chemical formulas are not acceptable.
-
Container Status: Keep waste containers closed except when adding waste.
4. Storage of Chemical Waste:
Store hazardous waste in a designated, well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
5. Disposal through an Approved Waste Management Program:
Most chemical wastes must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Contact EHS: Submit a request to your EHS department for waste pickup, providing a complete list of the chemicals to be disposed of.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, including any required forms or tags.
Table 1: Summary of Key Chemical Disposal Procedures
| Procedure | Key Considerations |
| Waste Characterization | Consult the Safety Data Sheet (SDS). If unavailable, conduct a risk assessment. |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. Use a fume hood for volatile substances. |
| Waste Segregation | Segregate waste by compatibility to prevent dangerous reactions. |
| Container Management | Use appropriate, leak-proof, and clearly labeled containers. Keep containers closed. |
| Waste Storage | Store in a designated, well-ventilated area with secondary containment. |
| Final Disposal | Arrange for pickup and disposal through your institution's EHS program or a licensed contractor. |
Experimental Protocols
For certain types of waste, in-lab treatment such as neutralization of corrosive wastes may be permissible. However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS department.
General Neutralization Protocol for Corrosive Waste:
-
Perform the neutralization in a chemical fume hood behind a safety shield.
-
Wear appropriate PPE, including safety goggles, a face shield, gloves, and a lab coat.
-
Keep the container cool during the process, for example, by using an ice bath.
-
Slowly add the neutralizing agent to the corrosive waste with constant stirring.
-
Monitor the pH of the solution throughout the process.
-
The final pH should be between 5.5 and 9.5 before it can be considered for drain disposal, with approval.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for a laboratory chemical like this compound.
Caption: Decision workflow for the proper disposal of a laboratory chemical.
By adhering to these general principles and establishing a clear, documented procedure, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby fostering a culture of safety and environmental responsibility.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
